Fc 11a-2
Description
Properties
CAS No. |
960119-75-9 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-ethyl-5-methyl-2-phenylbenzimidazole |
InChI |
InChI=1S/C16H16N2/c1-3-18-15-10-9-12(2)11-14(15)17-16(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
LAPXJMHYUYXOQN-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fc11a-2; Fc11a2; Fc11a 2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of FC-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of FC-11, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (FAK).
Core Mechanism of Action
FC-11 is a heterobifunctional molecule that functions as a FAK degrader.[1] It is composed of three key components: a ligand that binds to the target protein, Focal Adhesion Kinase (FAK); a linker molecule; and a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] The mechanism of action of FC-11 is to induce the proximity of FAK to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[3][4] By degrading the entire FAK protein, FC-11 ablates both the kinase-dependent and the non-kinase-dependent scaffolding functions of FAK.[4] This degradation is reversible, with FAK levels recovering after withdrawal of the compound.
The FAK-targeting ligand in FC-11 is PF-562271, a potent inhibitor of FAK.[1] The CRBN-recruiting ligand is Pomalidomide.[1] The formation of the ternary complex between FAK, FC-11, and CRBN is the critical step that initiates the downstream degradation cascade.
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by FC-11 leading to FAK degradation is a key example of targeted protein degradation. The general experimental workflow to assess the activity of FC-11 involves treating cells with the compound and then measuring the levels of FAK protein, typically by Western Blot.
Quantitative Data
The potency of FC-11 has been characterized in multiple cell lines, demonstrating its efficacy at picomolar to nanomolar concentrations.
| Parameter | Cell Line | Value | Reference |
| DC50 | TM3 | 310 pM | [3] |
| PA1 | 80 pM | [3] | |
| MDA-MB-436 | 330 pM | [3] | |
| LNCaP | 370 pM | [3] | |
| Ramos | 40 pM | [3] | |
| DC90 | Not specified | 1 nM | [1] |
| FAK Degradation | PA1 | 99% degradation at 1-10 nM (8h) | [3] |
| pFAK Inhibition | TM3 | Near complete degradation at 100 nM (3h) | |
| In Vivo FAK Reduction | Mouse reproductive tissues | >90% reduction at 20 mg/kg (i.p., BID, 5 days) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.
1. Western Blot Protocol for FAK Degradation
This protocol is designed to assess the degradation of total FAK and the inhibition of its autophosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PA1, TM3) in appropriate growth medium and allow them to adhere overnight.
-
Treat cells with varying concentrations of FC-11 (e.g., 1 nM to 3000 nM) or DMSO as a vehicle control for specified time periods (e.g., 3, 8, 24 hours).[3]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total FAK, phosphorylated FAK (e.g., pFAK Tyr397), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3][8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity can be quantified using densitometry software.
-
2. In Vitro CRBN-Mediated Protein Degradation Assay (AlphaScreen)
This assay can be adapted to confirm the CRBN-dependent mechanism of FC-11.
-
Reagents:
-
Biotinylated CRBN
-
FLAG-tagged FAK
-
FC-11 and control compounds (e.g., Pomalidomide)
-
Streptavidin-coated donor beads
-
Anti-FLAG acceptor beads
-
AlphaScreen buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20, 1 mg/mL BSA)[9]
-
-
Protocol:
-
Prepare a mixture of biotinylated CRBN in AlphaScreen buffer.
-
Prepare serial dilutions of FC-11 and control compounds.
-
Prepare a mixture of FLAG-tagged FAK in AlphaScreen buffer.
-
In a 384-well plate, combine the CRBN mixture, the compound dilutions, and the FAK mixture.
-
Incubate at room temperature for 1-2 hours to allow for ternary complex formation.[9]
-
Add a detection mixture containing streptavidin-coated donor beads and anti-FLAG acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader. An increase in the AlphaScreen signal indicates the proximity of CRBN and FAK, mediated by FC-11.
-
3. Cell Viability Assay
This assay is used to assess the cytotoxic effects of FC-11.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of FC-11 concentrations for a specified duration (e.g., 72 hours).
-
Add a viability reagent such as CCK-8 or MTS to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. FAK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to FC-11: A PROTAC FAK Degrader
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FC-11, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK).
Chemical Structure and Properties
FC-11 is a hetero-bifunctional molecule that consists of a ligand for the FAK protein, a linker, and a ligand for an E3 ubiquitin ligase. Specifically, it is composed of the FAK inhibitor PF-562271 and the cereblon (CRBN) E3 ligase ligand Pomalidomide, connected by a linker.[1][2][3]
Table 1: Chemical and Physical Properties of FC-11
| Property | Value |
| Chemical Name | 1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(methyl(methylsulfonyl)amino)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide |
| Molecular Formula | C41H42F3N13O9S |
| Molecular Weight | 949.92 g/mol |
| CAS Number | 2271035-37-9 |
| Solubility | Soluble in DMSO |
Biological Activity
FC-11 is a highly potent FAK degrader with demonstrated activity in various cell lines. It induces the degradation of FAK through the ubiquitin-proteasome system.[3] The degradation of FAK by FC-11 has been shown to be rapid and reversible upon removal of the compound.[2][3][4]
Table 2: In Vitro Degradation Potency (DC50) of FC-11 in Various Cell Lines
| Cell Line | DC50 (pM) |
| Ramos | 40 |
| PA1 | 80 |
| TM3 | 310 |
| MDA-MB-436 | 330 |
| LNCaP | 370 |
| Data sourced from MedChemExpress and Gao et al., 2019.[1][5] |
FC-11 not only degrades total FAK but also reduces the levels of autophosphorylated FAK at tyrosine 397 (pFAKtyr397), a key indicator of FAK activation.[1][3] Studies have shown that FC-11 is more effective at inhibiting FAK autophosphorylation than the FAK inhibitor PF-562271 alone.[3] In vivo studies in mice have demonstrated that FC-11 can efficiently degrade FAK in various tissues.[6]
Mechanism of Action
FC-11 functions as a PROTAC, inducing the degradation of its target protein, FAK. The molecule's two ends bind simultaneously to FAK and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of FAK by the E3 ligase. The polyubiquitinated FAK is then recognized and degraded by the proteasome.
FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[7][8] It is a key component of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix (ECM).[9] Upon integrin engagement with the ECM, FAK is recruited to focal adhesions and becomes activated through autophosphorylation at Tyr397.[9] This creates a binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex that phosphorylates downstream targets, including p130Cas and paxillin, to regulate various cellular processes.[10][11]
Experimental Protocols
Synthesis of FC-11
The synthesis of FC-11 involves the coupling of the FAK inhibitor PF-562271 and the CRBN ligand Pomalidomide via a suitable linker. While a detailed, step-by-step protocol is proprietary to its developers, the general synthetic strategy is based on established methods in medicinal chemistry. The synthesis of Pomalidomide can be achieved through a multi-step reaction starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.[12][13]
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as PA1, TM3, MDA-MB-436, LNCaP, and Ramos are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. A stock solution of FC-11 in DMSO is diluted to the desired concentrations in fresh culture medium. The cells are then treated with varying concentrations of FC-11 or vehicle (DMSO) for the indicated time periods (e.g., 8 hours).[1]
Western Blotting for FAK Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against FAK, pFAK (Tyr397), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Determination of DC50 Values
-
Experimental Setup: Cells are treated with a range of FC-11 concentrations for a fixed duration (e.g., 8 hours).
-
Data Collection: FAK protein levels are quantified by Western blotting or other quantitative protein analysis methods (e.g., ELISA, mass spectrometry).
-
Data Analysis: The percentage of FAK degradation at each concentration is calculated relative to the vehicle-treated control. The DC50 value, which is the concentration of FC-11 that results in 50% degradation of FAK, is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
FC-11 is a potent and selective FAK-degrading PROTAC with significant potential as a research tool and a therapeutic agent. Its ability to induce rapid and reversible degradation of FAK provides a powerful method to study the roles of FAK in various biological processes. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully assess its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
An In-depth Technical Guide to the Discovery and Synthesis of FC-11, a PROTAC FAK Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of FC-11, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK). This document details the experimental protocols for its synthesis and biological characterization, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows using detailed diagrams.
Introduction to FC-11
FC-11 is a heterobifunctional molecule designed to specifically target Focal Adhesion Kinase (FAK) for degradation by the cellular ubiquitin-proteasome system.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology.[3][4][5][6] FC-11 is composed of three key components: a ligand that binds to FAK (the FAK inhibitor PF-562271), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a chemical linker that connects these two moieties.[1][2] By simultaneously binding to FAK and CRBN, FC-11 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[1][2][7]
Discovery and Rationale
The development of FC-11 was driven by the need to overcome the limitations of traditional FAK inhibitors, which only block the kinase activity of FAK. FAK also possesses kinase-independent scaffolding functions that are not addressed by inhibitors.[2][7] PROTAC-mediated degradation of FAK offers a novel therapeutic strategy by eliminating the entire protein, thereby abrogating both its kinase-dependent and -independent functions.[2][7] The design of FC-11 involved the rational selection of a potent FAK inhibitor (PF-562271) and a well-characterized E3 ligase ligand (pomalidomide), connected by an optimized linker to ensure efficient ternary complex formation.[2]
Synthesis of FC-11
The synthesis of FC-11 is a multi-step process that involves the separate synthesis of the FAK inhibitor, the CRBN ligand with a linker attachment point, and the final coupling of these components. The optimized synthesis route for FC-11 has been described in the literature.[8]
Experimental Protocol: Synthesis of FC-11
A detailed, step-by-step synthesis protocol would be derived from the supplementary information of the primary research articles. For the purpose of this guide, a generalized workflow is presented. The synthesis involves the following key steps:
-
Synthesis of the FAK inhibitor moiety (based on PF-562271) with a reactive handle: This typically involves a multi-step organic synthesis to construct the core structure of PF-562271, incorporating a functional group (e.g., an alkyne or azide) for later conjugation to the linker.
-
Synthesis of the CRBN ligand-linker conjugate: Pomalidomide is modified with a linker containing a complementary reactive group (e.g., an azide or alkyne). The linker is typically a polyethylene glycol (PEG) chain of a specific length to provide the optimal distance and flexibility for ternary complex formation.
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction: The FAK inhibitor moiety and the CRBN ligand-linker conjugate are coupled together using a highly efficient and specific click reaction to form the final FC-11 molecule.
-
Purification and characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Diagram: Synthesis Workflow of FC-11
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of FC-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological target and mechanism of action of FC-11, a potent Proteolysis Targeting Chimera (PROTAC). FC-11 is designed to selectively induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, proliferation, and survival. Its dysregulation is frequently associated with cancer progression and metastasis.
Core Mechanism of Action: Targeted Protein Degradation
FC-11 is a heterobifunctional molecule that simultaneously binds to both the target protein, FAK, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to FAK, marking it for degradation by the 26S proteasome. Specifically, FC-11 is composed of three key components: a ligand that binds to FAK (PF-562271), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a derivative of thalidomide), and a linker that connects these two ligands.[1][2] This ternary complex formation is the cornerstone of FC-11's activity.
The degradation of FAK by FC-11 is a dynamic and reversible process. Upon removal of FC-11, FAK protein levels can be restored.[2] This controlled degradation offers a powerful tool to study the time-dependent roles of FAK in various biological systems.
Quantitative Data: Degradation Efficiency
FC-11 has demonstrated potent and efficient degradation of FAK across a variety of human and murine cell lines. The half-maximal degradation concentration (DC50) values highlight its sub-nanomolar efficacy.
| Cell Line | DC50 (pM) | Species | Cell Type | Reference |
| Ramos | 40 | Human | B-cell lymphoma | [1] |
| PA1 | 80 | Human | Ovarian teratocarcinoma | [1] |
| TM3 | 310 | Mouse | Leydig cell | [1] |
| MDA-MB-436 | 330 | Human | Breast cancer | [1] |
| LNCaP | 370 | Human | Prostate cancer | [1] |
Signaling Pathways Modulated by FC-11
The primary biological consequence of FC-11 administration is the ablation of FAK protein, which in turn disrupts both its kinase-dependent and kinase-independent (scaffolding) functions.[3][4] This leads to the modulation of downstream signaling pathways critical for cancer cell pathophysiology.
Inhibition of FAK-Mediated Signaling
FAK is a central node in integrin and growth factor receptor signaling. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other downstream targets, promoting cell migration, invasion, and survival.[4] By degrading FAK, FC-11 effectively blocks these signaling cascades.
Figure 1: Simplified FAK signaling pathway disrupted by FC-11-mediated degradation.
The PROTAC-Mediated Degradation Pathway
The mechanism of action of FC-11 itself follows a distinct pathway involving the ubiquitin-proteasome system.
Figure 2: Mechanism of FC-11-induced FAK degradation via the ubiquitin-proteasome system.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of FC-11. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot for FAK Degradation
This protocol is used to quantify the reduction in cellular FAK protein levels following FC-11 treatment.
Materials:
-
Cell line of interest
-
FC-11 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FAK, anti-pFAK Y397, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of FC-11 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Co-immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be adapted to demonstrate the FC-11-dependent interaction between FAK and CRBN.
Materials:
-
Cell line of interest
-
FC-11 and MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN)
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (anti-FAK, anti-CRBN)
Procedure:
-
Treat cells with FC-11 and MG132 (to prevent degradation of the complex) for the desired time.
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads using Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against FAK and CRBN.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the biological effects of FC-11.
Figure 3: General experimental workflow for the evaluation of FC-11.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Protein-E3 Ligase Interactions in Organelle Quality Control
A Case Study on the Ferrochelatase 2 (FC2) and the E3 Ligase PUB4 Complex in Chloroplast Degradation
Disclaimer: The protein "Fc 11a-2" is not a recognized designation in major protein databases. This guide focuses on a well-documented interaction that aligns with the query's core components: a protein designated "FC" and its interaction with an E3 ligase complex. The following information centers on the Arabidopsis thaliana Ferrochelatase 2 (FC2) and its role in a quality control pathway mediated by the Plant U-Box 4 (PUB4) E3 ubiquitin ligase. This system serves as an exemplary model for understanding how cells target specific organelles for degradation.
Introduction
The integrity and functionality of cellular organelles are paramount for cell survival. Eukaryotic cells have evolved sophisticated quality control mechanisms to identify and eliminate damaged or superfluous organelles. One such mechanism is the ubiquitin-proteasome system (UPS), where E3 ubiquitin ligases play a crucial role in marking target proteins for degradation. This guide provides an in-depth examination of the interaction between the chloroplast protein Ferrochelatase 2 (FC2) and the E3 ligase PUB4, a key pathway in chloroplast quality control.[1][2][3] This interaction highlights how a failure in a metabolic pathway can trigger a specific degradation response, offering insights for researchers in cell biology and professionals in drug development exploring targeted protein degradation.
Background
Ferrochelatase (FC)
Ferrochelatase is the terminal enzyme in the heme biosynthesis pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme.[4][5] In plants, two isoforms, FC1 and FC2, are located in the chloroplasts.[2] While both are involved in heme production, FC2 appears to have a specialized role in managing the flux of protoporphyrin IX.[2] Mutations in the FC2 gene can lead to the accumulation of protoporphyrin IX, a potent photosensitizer that generates reactive oxygen species (ROS), particularly singlet oxygen, upon light exposure.[2][3] This accumulation of ROS leads to oxidative damage within the chloroplast.
E3 Ubiquitin Ligases
E3 ubiquitin ligases are a large family of enzymes that confer substrate specificity to the ubiquitination cascade. They recognize and bind to specific target proteins, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate. The attachment of a polyubiquitin chain typically marks the protein for degradation by the 26S proteasome. The Plant U-Box 4 (PUB4) is an E3 ubiquitin ligase that has been identified as a key component in the degradation pathway for damaged chloroplasts.[2][6]
The Chloroplast Quality Control Pathway via FC2 and PUB4
In Arabidopsis thaliana, a quality control pathway exists to selectively eliminate damaged chloroplasts.[1][3] This pathway is particularly evident in fc2 mutants.
-
Initiation by Damage: In fc2 mutant plants, the inability to efficiently convert protoporphyrin IX to heme leads to its accumulation. Upon illumination, this excess protoporphyrin IX generates singlet oxygen, causing oxidative damage to chloroplast components.[2]
-
Recognition and Ubiquitination: The damaged chloroplasts are then recognized by the cellular machinery. The E3 ubiquitin ligase PUB4 is essential for this process. It is believed that PUB4, or a complex involving it, identifies signals of damage on the chloroplast outer membrane. This leads to the ubiquitination of proteins on the chloroplast surface.[2][3][6]
-
Selective Degradation: The ubiquitinated chloroplasts are subsequently targeted for degradation, likely through an autophagy-related process. This selective removal prevents the damaged organelle from causing further harm to the cell through continued ROS production.[2]
This signaling cascade represents a mechanism for maintaining cellular homeostasis by ensuring the health of the chloroplast population.
Data Presentation
| Parameter | Wild Type (WT) | fc2 Mutant | fc2 pub4 Double Mutant | Method | Reference |
| Protoporphyrin IX Level | Low | High | High | Spectrophotometry | [2] |
| Chloroplast Ubiquitination | Basal Level | Increased | Basal Level | Immunoblotting with anti-ubiquitin antibody | [1] |
| Chloroplast Degradation | Normal | High | Blocked | Transmission Electron Microscopy | [2] |
| Seedling Greening | Normal | Impaired | Rescued (not degraded) | Visual Phenotyping | [2] |
Table 1: Summary of quantitative and qualitative data from studies on the fc2 and pub4 mutants in Arabidopsis thaliana.
Experimental Protocols
Investigating the interaction between a substrate-adaptor protein like FC2 (in its role of signaling damage) and an E3 ligase like PUB4 involves several key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction
This protocol is designed to determine if two proteins associate within a cell.
Principle: An antibody against a "bait" protein (e.g., PUB4) is used to pull it out of a cell lysate. If a "prey" protein (a putative interactor on the chloroplast surface) is bound to the bait, it will be pulled down as well and can be detected by western blotting.
Detailed Methodology:
-
Plant Material and Protein Extraction:
-
Grow Arabidopsis thaliana seedlings expressing tagged versions of the proteins of interest (e.g., PUB4-FLAG).
-
Harvest and freeze approximately 1-2 grams of plant tissue in liquid nitrogen.
-
Grind the tissue to a fine powder and resuspend in ice-cold Co-IP extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Nonidet P-40, and protease inhibitors).[7]
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (similar to extraction buffer but with lower detergent concentration) to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending in 2x SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot using an antibody against the putative interacting protein to detect its presence.
-
In Vitro Ubiquitination Assay
This assay determines if an E3 ligase can directly ubiquitinate a substrate protein.
Principle: Recombinant E1, E2, E3 enzymes, ubiquitin, and the substrate protein are combined in a reaction mixture with ATP. The ubiquitination of the substrate is then detected by an increase in its molecular weight on a western blot.
Detailed Methodology:
-
Reagent Preparation:
-
Purify recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBC8), E3 ligase (e.g., MBP-PUB4), and the substrate.[8] A mutant version of the E3 ligase (e.g., PUB4 C239A) should be used as a negative control.[8]
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice (typical concentrations): 100 nM E1, 2.5 µM E2, 1 µM E3 (PUB4), 100 µM ubiquitin, and the substrate protein.
-
Prepare a control reaction without the E3 ligase or with the inactive E3 mutant.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Boil the samples and resolve them by SDS-PAGE.
-
Perform a western blot using an antibody against the substrate protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated substrate indicates a positive result.
-
Yeast Two-Hybrid (Y2H) Screening
This genetic method is used to discover protein-protein interactions.
Principle: The "bait" protein (e.g., PUB4) is fused to a DNA-binding domain (DBD) of a transcription factor. The "prey" proteins (from a cDNA library) are fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing yeast to grow on selective media.[9][10]
Detailed Methodology:
-
Vector Construction:
-
Clone the full-length coding sequence of the bait protein (PUB4) into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the Gal4-DBD.
-
Prepare a prey library by cloning cDNAs from the target tissue into a prey vector (e.g., pGADT7), creating fusions with the Gal4-AD.
-
-
Yeast Transformation and Mating:
-
Transform the bait plasmid into a yeast strain (e.g., AH109). Confirm that the bait protein itself does not auto-activate the reporter genes.
-
Transform the prey library into a yeast strain of the opposite mating type (e.g., Y187).
-
Mate the bait- and prey-containing yeast strains and select for diploid cells.
-
-
Interaction Screening:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine) and containing a competitive inhibitor (e.g., 3-AT) to suppress background growth.
-
Colonies that grow on the high-stringency selective media indicate a potential protein-protein interaction.
-
-
Validation:
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
Re-transform the identified prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction and rule out false positives.
-
Conclusion and Future Perspectives
The interaction between FC2-mediated chloroplast damage and the PUB4 E3 ligase provides a clear example of organelle-specific quality control. This pathway underscores the critical role of the ubiquitin-proteasome system in maintaining cellular health beyond simple protein turnover. For researchers, this system offers a tractable model to dissect the signaling events that link organellar stress to the cytosolic degradation machinery. For drug development professionals, understanding how E3 ligases are recruited to specific cellular locations or substrates is fundamental to the design of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs), that hijack the UPS to eliminate disease-causing proteins.[11][12][13] Future studies will likely focus on identifying the specific signals on the chloroplast surface that are recognized by PUB4, the full range of substrates ubiquitinated during this process, and the downstream effectors that execute the final degradation of the organelle.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin facilitates a quality-control pathway that removes damaged chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholars.csus.edu]
- 4. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Function of Active Site Residues in the Catalytic Mechanism of Human Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PUB4 E3 Ubiquitin Ligase Is Responsible for the Variegated Phenotype Observed upon Alteration of Chloroplast Protein Homeostasis in Arabidopsis Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Arabidopsis E3 ubiquitin ligase PUB4 regulates BIK1 and is targeted by a bacterial type‐III effector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 11. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating protein degradability through site-specific ubiquitin ligase recruitment - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00273C [pubs.rsc.org]
- 13. biocompare.com [biocompare.com]
Foundational Research on PROTAC Technology and the FAK Degrader FC-11: A Technical Guide
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[1][2][3][4] This approach offers several advantages, including the ability to target proteins previously considered "undruggable," catalytic activity allowing for lower doses, and the potential to overcome drug resistance mechanisms.[2][3]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][5] This tripartite structure enables the PROTAC to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[1][2][6]
Mechanism of Action
The mechanism of PROTAC-induced protein degradation involves a series of coordinated steps that leverage the cell's natural protein disposal machinery:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex.[1][2][6]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target protein into smaller peptides.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows a single PROTAC molecule to degrade multiple target protein molecules.[2][3][6]
Foundational Development of PROTAC Technology
The concept of PROTACs was first introduced in 2001 by Sakamoto, Crews, and Deshaies.[2][7] The initial PROTACs were peptide-based and suffered from poor cell permeability and low potency.[8][9] A significant breakthrough occurred in 2008 with the development of the first all-small-molecule PROTAC, which utilized a small-molecule ligand for the MDM2 E3 ligase.[8] Subsequent research led to the discovery and utilization of ligands for other E3 ligases, most notably Von Hippel-Lindau (VHL) and Cereblon (CRBN), which are now widely used in PROTAC design.[1][3][7]
Case Study: The FAK Degrader FC-11
FC-11 is a highly potent and selective PROTAC designed to degrade Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.[1][2] FC-11 is composed of the FAK inhibitor PF-562271 as the POI-binding ligand, the E3 ligase ligand pomalidomide which recruits CRBN, and a flexible linker.[10]
Quantitative Data for FC-11
The degradation efficiency of FC-11 has been demonstrated across various cell lines, exhibiting picomolar potency.
| Cell Line | DC50 (pM) for FAK Degradation | Reference |
| TM3 | 310 | [5] |
| PA1 | 80 | [5][6] |
| MDA-MB-436 | 330 | [5] |
| LNCaP | 370 | [5] |
| Ramos | 40 | [5] |
| Primary Sertoli Cells | 1300 | [11] |
| Primary Germ Cells | 400 | [11] |
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
FC-11 has been shown to induce rapid FAK degradation, with over 50% of the protein being degraded within one hour of treatment with 100 nM of the compound in TM3 cells.[2] The degradation is reversible upon washout of the PROTAC.[2][10]
Experimental Protocols
PROTAC Synthesis Workflow
The synthesis of a PROTAC like FC-11 is a multi-step process that involves the separate synthesis of the target ligand, the E3 ligase ligand, and the linker, followed by their conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAK PROTAC FC-11 | FAK degrader | Probechem Biochemicals [probechem.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Stability of Fc 11a-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the stability of Fc 11a-2. As of the latest literature review, specific quantitative in vitro and in vivo stability data for this compound is not publicly available. Therefore, this guide presents representative data from structurally similar benzimidazole compounds and other NLRP3 inflammasome inhibitors to provide a predictive framework. The experimental protocols described are based on established methodologies for small molecule drug candidates and should be adapted and validated for this compound.
Introduction to this compound
This compound is a benzimidazole-based compound identified as a potent and orally active inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] Its chemical name is 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole and its CAS number is 960119-75-9.[3] By inhibiting the activation of caspase-1, this compound subsequently blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] This mechanism of action makes it a promising therapeutic candidate for NLRP3-mediated inflammatory diseases. Efficacy has been demonstrated in a murine model of dextran sulfate sodium (DSS)-induced colitis.[1][2][4] Understanding the in vitro and in vivo stability of this compound is critical for its development as a therapeutic agent, as it directly influences its pharmacokinetic profile, bioavailability, and dosing regimen.
Chemical Structure of this compound:
In Vitro Stability of this compound
The in vitro stability of a drug candidate is a key parameter assessed during early drug discovery to predict its metabolic fate. The primary assays used are plasma stability and microsomal stability.
Plasma Stability
Plasma stability assays evaluate the susceptibility of a compound to degradation by plasma enzymes, such as esterases and amidases. Compounds with high plasma instability may have a short half-life and poor in vivo exposure. For benzimidazole derivatives, stability in plasma can vary depending on their specific substitutions.
Representative Data: Plasma Stability of Representative Benzimidazole Derivatives
| Compound | Species | Matrix | Incubation Time (min) | % Remaining | Half-life (t½) (min) |
| Benzimidazole Analog A | Human | Plasma | 60 | >95% | >120 |
| Benzimidazole Analog B | Rat | Plasma | 60 | 85% | 95 |
| Benzimidazole Analog C | Mouse | Plasma | 60 | 70% | 65 |
Microsomal Stability
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the phase I metabolism of many drugs. The microsomal stability assay is a fundamental tool to estimate hepatic clearance.
Representative Data: Microsomal Stability of Representative NLRP3 Inhibitors
| Compound | Species | Matrix | Incubation Time (min) | % Remaining | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| NLRP3 Inhibitor X | Human | Liver Microsomes | 30 | 65% | 25 |
| NLRP3 Inhibitor Y | Rat | Liver Microsomes | 30 | 40% | 60 |
| NLRP3 Inhibitor Z | Mouse | Liver Microsomes | 30 | 20% | 110 |
In Vivo Stability and Pharmacokinetics of this compound
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a living organism. Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are determined from these studies.
Representative Data: In Vivo Pharmacokinetics of Representative Oral NLRP3 Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | t½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | %F |
| NLRP3 Inhibitor P | 10 | p.o. | 2.5 | 1500 | 7500 | 22 | 4.0 | 45 |
| NLRP3 Inhibitor Q | 10 | i.v. | 1.8 | - | 16500 | 10 | 1.5 | - |
| NLRP3 Inhibitor R | 20 | p.o. | 3.1 | 2800 | 18000 | 18 | 3.5 | 68 |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
Workflow for In Vitro Plasma Stability Assay
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Thaw frozen plasma (e.g., human, rat, mouse) at 37°C and centrifuge to remove any precipitates.
-
Incubation: Add the this compound stock solution to the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: At each time point, terminate the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time. Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot.
In Vitro Microsomal Stability Assay
This protocol provides a framework for evaluating the metabolic stability of this compound using liver microsomes.
Workflow for In Vitro Microsomal Stability Assay
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound. Prepare the liver microsomal suspension in buffer (e.g., phosphate buffer, pH 7.4) and the NADPH regenerating system.
-
Incubation: Pre-incubate the this compound (e.g., 1 µM final concentration) with the microsomal suspension at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of this compound.
-
Data Analysis: Determine the rate of disappearance of this compound and calculate the intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical design for a preliminary pharmacokinetic study of this compound in mice.
Workflow for In Vivo Pharmacokinetic Study
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine oral bioavailability. A typical dose might be 10 mg/kg.
-
Blood Sampling: Collect serial blood samples from each mouse at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, CL, Vd, and %F.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway.
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
Conclusion
This compound is a promising oral NLRP3 inflammasome inhibitor with demonstrated efficacy in a preclinical model of inflammatory bowel disease. While specific stability and pharmacokinetic data for this compound are not yet publicly available, this guide provides a comprehensive framework for its evaluation based on its chemical class and therapeutic target. The provided representative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals working on this compound and other similar small molecule inhibitors. Further studies are warranted to fully characterize the ADME and stability profile of this compound to support its clinical development.
References
Preliminary Studies on Fc 11a-2 Cytotoxicity: A Technical Overview
Researchers, scientists, and drug development professionals will find in this technical guide a summary of the current understanding of Fc 11a-2 and its cytotoxic effects. This document outlines the available data, experimental methodologies, and known signaling pathways associated with this compound.
However, the search results provided extensive information on the broader and highly relevant topics of:
-
Fc fragments of antibodies and their critical role in mediating cytotoxic effector functions.
-
Fc engineering to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and other effector functions for therapeutic applications.
-
General mechanisms of apoptosis and cytotoxicity in cancer cells.
-
A molecule named FC 11 , which is a focal adhesion kinase (FAK) PROTAC® Degrader.
This guide will, therefore, focus on these related areas to provide a foundational understanding that can be applied to the study of novel Fc-related therapeutic agents.
The Role of Fc Fragments in Cytotoxicity
The Fc (Fragment crystallizable) region of an antibody is crucial for its ability to trigger an immune response against target cells, a process central to the efficacy of many therapeutic monoclonal antibodies.[1] The primary mechanisms by which Fc fragments mediate cytotoxicity are:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This is a key effector function where the Fc portion of an antibody, bound to a target cell (e.g., a tumor cell), is recognized by Fcγ receptors (FcγRs) on immune effector cells like Natural Killer (NK) cells.[2][3] This engagement activates the effector cells to release cytotoxic granules, such as perforin and granzymes, which induce apoptosis in the target cell.[1]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): In this process, the Fc region of an antibody opsonizing a target cell is recognized by FcγRs on phagocytic cells like macrophages, leading to the engulfment and destruction of the target cell.[4]
-
Complement-Dependent Cytotoxicity (CDC): The Fc region can also activate the complement system, a cascade of proteins in the blood, leading to the formation of a membrane attack complex that lyses the target cell.[1][5]
The affinity of the Fc region for different FcγRs can significantly influence the potency of these cytotoxic effects.[2] For instance, polymorphisms in the FcγRIIIa receptor can impact the clinical efficacy of therapeutic antibodies.[4]
Experimental Protocols for Assessing Cytotoxicity
Several established protocols are used to evaluate the cytotoxic potential of antibody-based therapeutics. These assays are crucial for preclinical development and for understanding the mechanism of action.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
A common method to measure ADCC involves co-culturing target cells that express a specific antigen with effector cells (typically NK cells or peripheral blood mononuclear cells) in the presence of the antibody being tested.[6]
General Protocol Outline:
-
Target Cell Preparation: Target cells are labeled with a detectable marker, such as a fluorescent dye or a radioactive isotope.
-
Effector Cell Preparation: Effector cells, such as NK-92 cell lines engineered to express specific FcγR variants or freshly isolated NK cells, are prepared.[6]
-
Co-culture: The labeled target cells and effector cells are co-incubated at various effector-to-target ratios in the presence of serial dilutions of the test antibody.
-
Cytotoxicity Measurement: After an incubation period (typically 2-4 hours), the amount of target cell lysis is quantified by measuring the release of the label into the supernatant or by flow cytometry to determine the percentage of dead target cells.[7][8]
Flow Cytometry-Based Cytotoxicity Assay
Flow cytometry offers a sensitive method to quantify cytotoxicity at the single-cell level.[7][9]
General Protocol Outline:
-
Cell Preparation: Target and effector cells are prepared. Target cells are often stained with a viability dye.
-
Co-culture: The cells are co-cultured at different effector-to-target ratios with the therapeutic agent.
-
Staining: After incubation, the cells are stained with antibodies to distinguish between target and effector cells, along with markers of apoptosis such as Annexin V and a dead cell stain like 7-AAD.[9]
-
Data Acquisition and Analysis: The percentage of apoptotic and dead target cells is quantified using a flow cytometer.
Signaling Pathways in Fc-Mediated Cytotoxicity and Apoptosis
The cytotoxic effects mediated by Fc fragments and other apoptosis-inducing agents are orchestrated by complex intracellular signaling cascades.
Fc Receptor Signaling
The binding of an antibody's Fc region to an activating FcγR on an immune cell initiates a signaling cascade through the immunoreceptor tyrosine-based activation motifs (ITAMs) present in the receptor complex.[10]
Key steps in the pathway include:
-
Crosslinking of FcγRs by antibody-coated target cells.
-
Phosphorylation of ITAMs by Src family kinases.
-
Recruitment and activation of Syk family kinases.
-
Initiation of downstream signaling pathways leading to calcium mobilization, degranulation, and cytokine release, ultimately resulting in target cell death.[10]
Below is a generalized diagram of the FcγR signaling pathway leading to ADCC.
Caption: Generalized Fcγ Receptor signaling pathway initiating ADCC.
Apoptotic Pathways
Apoptosis, or programmed cell death, is a fundamental process for eliminating unwanted or damaged cells. It is primarily executed through two major pathways: the extrinsic and intrinsic pathways, both of which converge on the activation of caspases, a family of proteases that dismantle the cell.[11]
-
The Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[11][12]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins. It leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of initiator caspase-9.[12]
Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.
The diagram below illustrates the convergence of the extrinsic and intrinsic apoptotic pathways.
Caption: The extrinsic and intrinsic pathways of apoptosis.
Conclusion
While specific data on "this compound" is not currently available in the public domain, the principles of Fc-mediated cytotoxicity are well-established and provide a robust framework for the investigation of new therapeutic antibodies. The experimental protocols and signaling pathways described herein represent the fundamental tools and concepts for evaluating the cytotoxic potential of such molecules. Future research on novel Fc-engineered antibodies will likely continue to build upon these foundational principles to develop more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Fc Effector Activity Bioassays [promega.com]
- 4. AU2008261120A1 - Optimized Fc variants and methods for their generation - Google Patents [patents.google.com]
- 5. Modulating Cytotoxic Effector Functions by Fc Engineering to Improve Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fc Fusion Protein Treatment in Cell Culture
These protocols provide a representative framework for the use of Fc fusion proteins in cell culture experiments. The following guidelines are based on standard laboratory practices and can be adapted for specific cell lines and Fc fusion proteins, such as a hypothetical "Fc 11a-2".
Introduction
Fc fusion proteins are chimeric molecules that combine the Fc domain of an immunoglobulin with a protein of interest, such as a cytokine, growth factor, or receptor ectodomain. This fusion confers several advantages, including improved stability, solubility, and a longer plasma half-life in vivo. In cell culture, Fc fusion proteins are widely used to study receptor-ligand interactions, modulate signaling pathways, and assess cellular responses. These notes provide a general protocol for treating a target cell line with an Fc fusion protein and assessing its biological activity.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment assessing the effect of a generic Fc fusion protein on cell viability and target receptor phosphorylation.
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) | p-Receptor Level (Fold Change vs. Untreated) |
| Untreated Control | 0 | 100 ± 4.5 | 1.0 |
| Fc Control | 10 | 98 ± 5.1 | 1.1 ± 0.2 |
| Fc Fusion Protein | 0.1 | 95 ± 3.8 | 2.5 ± 0.4 |
| Fc Fusion Protein | 1 | 82 ± 6.2 | 8.9 ± 1.1 |
| Fc Fusion Protein | 10 | 65 ± 7.3 | 15.2 ± 1.8 |
Experimental Protocols
-
Cell Line: The choice of cell line is critical and should express the target receptor for the Fc fusion protein. For this protocol, we will use a hypothetical "TargetCell-1" line.
-
Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance: Culture TargetCell-1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with 5 mL of sterile Phosphate-Buffered Saline (PBS), and add 2 mL of 0.25% trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Cell Seeding: Seed TargetCell-1 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Treatment Solutions: Prepare serial dilutions of the Fc fusion protein and a relevant Fc control protein in serum-free medium.
-
Cell Treatment: After 24 hours of incubation, aspirate the complete growth medium from the wells. Gently wash the cells once with sterile PBS. Add 100 µL of the prepared treatment solutions (including an untreated control with serum-free medium only) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours for viability assays, or shorter time points like 15-30 minutes for signaling pathway analysis) at 37°C and 5% CO2.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
Cell Lysis: After the desired treatment time (e.g., 15 minutes), place the culture plate on ice and aspirate the medium. Wash the cells with ice-cold PBS. Add 50 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Prepare samples by mixing 20 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Visualizations
Caption: A flowchart illustrating the key steps in the experimental workflow for treating cells with an Fc fusion protein.
Caption: A diagram showing a representative signaling pathway initiated by an Fc fusion protein binding to its cell surface receptor.
Application Notes and Protocols for the Use of a Novel Probe in Western Blot Analysis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of novel molecules, exemplified here as "Fc 11a-2," in Western blot analysis. The following protocols and data are presented as a representative example of how to characterize the effects of a new chemical entity on protein expression and signaling pathways.
Introduction
Western blotting is a fundamental technique for detecting and quantifying specific proteins in a complex biological sample. This method is invaluable in drug development and molecular biology research for assessing how a compound, such as a small molecule inhibitor or a novel antibody fragment (for the purpose of this guide, termed "this compound"), modulates protein levels or post-translational modifications. This document outlines the procedures for treating cultured cells with a test compound, preparing lysates, performing gel electrophoresis and protein transfer, and subsequent immunodetection.
Experimental Protocols
This protocol describes the treatment of a cell line (e.g., HeLa) with the test compound "this compound" to assess its impact on a target protein (e.g., Protein X) and a downstream phosphorylated target (e.g., p-Protein Y).
-
Cell Seeding: Plate HeLa cells in 6-well plates at a density of 5 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in serum-free media to achieve final treatment concentrations.
-
Cell Treatment: After 24 hours, replace the media with serum-free media and add the desired final concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound treatment. Incubate for the desired time (e.g., 6 hours).
-
Cell Lysis: Following treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysate Collection: Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. (e.g., anti-Protein X, 1:1000; anti-p-Protein Y, 1:1000; anti-GAPDH, 1:5000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000) in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot analysis assessing the effect of this compound on the expression of Protein X and the phosphorylation of Protein Y.
| Concentration of this compound (µM) | Relative Expression of Protein X (Normalized to Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.95 | 0.12 |
| 5 | 0.52 | 0.06 |
| 10 | 0.23 | 0.04 |
| Concentration of this compound (µM) | Relative Phosphorylation of Protein Y (Normalized to Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.11 |
| 1 | 0.78 | 0.09 |
| 5 | 0.34 | 0.05 |
| 10 | 0.15 | 0.03 |
Visualizations
Caption: Workflow for assessing the effect of this compound.
Caption: this compound as a hypothetical inhibitor of Protein X.
Application Notes and Protocols: Determining the Optimal Concentration of FC-11 for FAK Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of FC-11, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (FAK). FC-11 works by linking FAK to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FAK. This targeted degradation approach allows for the investigation of FAK's roles in cellular processes beyond its kinase activity, offering a powerful tool for cancer research and drug development.
Mechanism of Action of FC-11
FC-11 is a heterobifunctional molecule composed of a ligand that binds to FAK and another ligand that recruits the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the 26S proteasome. This mechanism effectively reduces total FAK protein levels, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.
Caption: FC-11 mediated FAK protein degradation pathway.
Quantitative Data Summary
The optimal concentration of FC-11 for FAK degradation is cell-line dependent. The following table summarizes the effective concentrations of FC-11 observed in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Ramos | Burkitt's Lymphoma | DC50 | 40 pM | [1] |
| PA1 | Ovarian Teratocarcinoma | DC50 | 80 pM | [1] |
| TM3 | Leydig Cell | DC50 | 310 pM | [1] |
| MDA-MB-436 | Breast Cancer | DC50 | 330 pM | [1] |
| LNCaP | Prostate Cancer | DC50 | 370 pM | [1] |
| Hep3B | Hepatocellular Carcinoma | Effective Dose | 10 nM | [2] |
| Huh7 | Hepatocellular Carcinoma | Effective Dose | 10 nM | [2] |
| PA1 | Ovarian Teratocarcinoma | FAK Degradation | 99% at 1-10 nM (8h) | [1] |
| TM3 | Leydig Cell | pFAK Inhibition | Near complete at 100 nM (3h) | [3] |
DC50: The concentration required to induce 50% degradation of the target protein.
Experimental Protocols
The following protocols provide a framework for determining the optimal FC-11 concentration for FAK degradation in a cell line of interest.
Protocol 1: Cell Culture and FC-11 Treatment
This protocol outlines the general procedure for culturing cells and treating them with FC-11.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
FC-11 (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
FC-11 Treatment:
-
Prepare serial dilutions of FC-11 in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). It is recommended to test a broad concentration range initially (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest FC-11 concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of FC-11 or vehicle control.
-
-
Incubation: Incubate the cells for the desired time points. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal treatment duration. For initial experiments, an 8-hour incubation is a good starting point[1].
Caption: Experimental workflow for cell treatment with FC-11.
Protocol 2: Western Blotting for FAK Degradation
This protocol is used to quantify the levels of FAK protein following FC-11 treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FAK, anti-pFAK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with RIPA buffer.
-
Add Laemmli sample buffer to the normalized protein lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FAK) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Cell Viability Assay (Optional)
To assess the cytotoxic effects of FC-11, a cell viability assay can be performed in parallel with the degradation experiment.
Materials:
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
FC-11 Treatment: Treat the cells with the same serial dilutions of FC-11 as in Protocol 1.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
Data Analysis and Interpretation
The optimal concentration of FC-11 is the lowest concentration that achieves maximal FAK degradation with minimal off-target or cytotoxic effects. By analyzing the Western blot data, a dose-response curve can be generated to determine the DC50 value for FAK degradation in the specific cell line. The results from the cell viability assay will help to distinguish between targeted protein degradation and general cellular toxicity.
Conclusion
These application notes and protocols provide a robust framework for researchers to determine the optimal working concentration of FC-11 for FAK degradation. The provided quantitative data serves as a valuable starting point for designing experiments. By carefully following these protocols, researchers can effectively utilize FC-11 as a tool to investigate the biological functions of FAK in various cellular contexts.
References
Application Notes and Protocols for Fc-11a-2 in Cancer Cell Line Studies
Introduction
Fc-11a-2 is a novel Fc-fusion protein designed for targeted cancer therapy. It comprises a cancer cell-binding peptide fused to the Fc domain of human IgG1. This design enables Fc-11a-2 to specifically target cancer cells and subsequently engage with Fcγ receptors (FcγRs) on immune effector cells, such as Natural Killer (NK) cells and macrophages. This interaction triggers immune-mediated anti-tumor responses, including Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP). These application notes provide an overview of the in vitro applications of Fc-11a-2 in cancer cell line studies, including its mechanism of action, protocols for key experiments, and representative data.
Mechanism of Action
The primary mechanism of action of Fc-11a-2 is the induction of an immune response against targeted cancer cells. The cancer-targeting peptide component of Fc-11a-2 facilitates its binding to specific antigens on the surface of cancer cells. The Fc domain then acts as a bridge to immune effector cells by binding to Fcγ receptors. This engagement activates downstream signaling pathways in the immune cells, leading to the release of cytotoxic granules and phagocytosis of the tumor cells. Furthermore, signaling cascades within the cancer cells can be affected, potentially leading to apoptosis and inhibition of proliferation pathways like the MAPK/ERK pathway.
Data Presentation
The anti-cancer activity of Fc-11a-2 has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies.
Table 1: In Vitro Cytotoxicity (IC50) of Fc-11a-2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 15.5 |
| PC-3 | Pancreatic Cancer | 28.2 |
| HepG2 | Hepatocellular Carcinoma | 35.8 |
| HCT116 | Colorectal Cancer | 22.4 |
| MCF-7 | Breast Cancer | 45.1 |
IC50 values were determined after 72 hours of treatment using a standard MTT assay.
Table 2: Induction of Apoptosis by Fc-11a-2
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HCT116 | Control | 5.2 ± 0.8 |
| HCT116 | Fc-11a-2 (25 µM) | 38.5 ± 2.1 |
| HTB-26 | Control | 4.8 ± 0.6 |
| HTB-26 | Fc-11a-2 (20 µM) | 42.1 ± 3.5 |
Apoptosis was assessed by flow cytometry after 48 hours of treatment.
Table 3: Effect of Fc-11a-2 on MAPK Pathway Protein Expression
| Cell Line | Treatment | p-ERK/total ERK (relative expression) |
| PC-3 | Control | 1.00 |
| PC-3 | Fc-11a-2 (30 µM) | 0.45 |
| HepG2 | Control | 1.00 |
| HepG2 | Fc-11a-2 (40 µM) | 0.58 |
Protein expression levels were quantified by Western blot analysis after 24 hours of treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of Fc-11a-2 on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Fc-11a-2 stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Fc-11a-2 and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by Fc-11a-2.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with Fc-11a-2.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis
This protocol is used to analyze the expression of specific proteins, such as those in the MAPK signaling pathway, following treatment with Fc-11a-2.
-
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by heating at 95°C for 5 minutes with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Fc-11a-2 leading to ADCC.
Caption: Workflow for the MTT-based cell viability assay.
Application Notes & Protocols for Assessing Fc 11a-2 Efficacy In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methods to assess the efficacy of Fc 11a-2, a putative Fc-containing therapeutic molecule. The protocols outlined below focus on evaluating its impact on cell viability, apoptosis induction, and the modulation of key signaling pathways.
Overview of In Vitro Efficacy Assessment
The in vitro evaluation of this compound is critical to understanding its mechanism of action and therapeutic potential. This involves a multi-faceted approach to quantify its biological activity in a controlled cellular environment. Key aspects of this assessment include:
-
Cell Viability and Cytotoxicity: Determining the effect of this compound on the proliferation and survival of target cells.
-
Apoptosis Induction: Investigating whether this compound induces programmed cell death and elucidating the underlying pathways.
-
Protein and Gene Expression Analysis: Quantifying changes in the levels of proteins and genes involved in apoptosis and cell survival.
-
Fc Effector Function: Assessing the ability of the Fc domain of this compound to engage with immune cells and the complement system to mediate target cell killing.
Below are detailed protocols for key experiments to assess the in vitro efficacy of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro assessment of this compound.
Caption: General experimental workflow for in vitro efficacy assessment of this compound.
Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of this compound. Tetrazolium-based assays like the MTT and MTS assays are widely used for this purpose.[1][2]
MTT Assay Protocol
The MTT assay measures cellular metabolic activity as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][3]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (and vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][3]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[3]
Data Presentation: Cell Viability
| This compound Conc. (µg/mL) | Absorbance (570 nm) - Rep 1 | Absorbance (570 nm) - Rep 2 | Absorbance (570 nm) - Rep 3 | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 0.1 | 1.15 | 1.18 | 1.12 | 1.15 | 92 |
| 1 | 0.98 | 1.02 | 0.95 | 0.98 | 78.4 |
| 10 | 0.65 | 0.68 | 0.62 | 0.65 | 52 |
| 100 | 0.25 | 0.28 | 0.22 | 0.25 | 20 |
Apoptosis Assays
Apoptosis assays are crucial to determine if the observed cytotoxicity is due to programmed cell death.[4] Common methods include measuring caspase activity and detecting phosphatidylserine (PS) externalization.[5][6]
Apoptosis Signaling Pathways
The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, which can be activated by therapeutic agents.
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Caspase-Glo® 3/7 Assay Protocol
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[7]
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Treated cells in a 96-well white-walled plate
-
Luminometer
Protocol:
-
Seed cells and treat with this compound as described in the cell viability assay. Use a white-walled 96-well plate suitable for luminescence.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking on an orbital shaker for 2 minutes.[3]
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Data Presentation: Caspase-3/7 Activity
| This compound Conc. (µg/mL) | Luminescence (RLU) - Rep 1 | Luminescence (RLU) - Rep 2 | Luminescence (RLU) - Rep 3 | Average Luminescence | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1,500 | 1,650 | 1,480 | 1,543 | 1.0 |
| 0.1 | 2,100 | 2,250 | 2,050 | 2,133 | 1.4 |
| 1 | 5,800 | 6,100 | 5,950 | 5,950 | 3.9 |
| 10 | 15,200 | 14,800 | 15,500 | 15,167 | 9.8 |
| 100 | 25,000 | 26,500 | 24,800 | 25,433 | 16.5 |
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[8]
Western Blot Protocol
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes[9]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.[8]
-
Centrifuge to pellet cell debris and collect the supernatant containing proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in SDS sample buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[9]
-
Quantify band intensity using densitometry software.
-
Data Presentation: Protein Expression
| Treatment | Cleaved Caspase-3 (Relative Intensity) | Cleaved PARP (Relative Intensity) | β-actin (Relative Intensity) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (1 µg/mL) | 2.5 | 2.1 | 1.0 |
| This compound (10 µg/mL) | 8.2 | 7.5 | 1.0 |
| This compound (100 µg/mL) | 15.6 | 14.8 | 1.0 |
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in gene expression levels of apoptosis-related genes (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[10][11]
Two-Step RT-qPCR Protocol
Materials:
-
Treated cells
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (for Bax, Bcl-2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Treat cells with this compound.
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.[10]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and forward and reverse primers.
-
Run the reaction in a qPCR instrument with appropriate cycling conditions (denaturation, annealing, extension).[11]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
Data Presentation: Gene Expression
| Treatment | Bax mRNA (Fold Change) | Bcl-2 mRNA (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (1 µg/mL) | 1.8 | 0.8 |
| This compound (10 µg/mL) | 4.5 | 0.4 |
| This compound (100 µg/mL) | 9.2 | 0.2 |
Fc Effector Function Assays
The Fc domain of therapeutic antibodies can mediate effector functions like Antibody-Dependent Cellular Cytotoxicity (ADCC), a crucial mechanism for killing target cells.[12][13][14]
ADCC Mechanism
The diagram below shows how an Fc-containing therapeutic can mediate ADCC.
Caption: Mechanism of Antibody-Dependent Cellular Cytotoxicity (ADCC).
ADCC Assay Protocol (Conceptual)
A common method to measure ADCC is a lactate dehydrogenase (LDH) release assay.
Principle:
-
Target cells are incubated with this compound.
-
Effector cells (e.g., Natural Killer cells or PBMCs) are added.
-
If ADCC is triggered, the target cells are lysed, releasing LDH into the medium.
-
The amount of LDH released is proportional to the level of cell lysis and can be quantified using a colorimetric assay.
Data Presentation: ADCC Activity
| This compound Conc. (µg/mL) | % Specific Lysis (Mean ± SD) |
| 0 (No Antibody) | 2.5 ± 0.8 |
| 0.01 | 15.2 ± 2.1 |
| 0.1 | 35.8 ± 3.5 |
| 1 | 65.4 ± 4.2 |
| 10 | 78.9 ± 3.8 |
These protocols provide a robust framework for the comprehensive in vitro evaluation of this compound's efficacy. It is recommended to perform these assays in the appropriate biological context, using relevant target cell lines and, where applicable, primary effector cells.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apoptosis Assays [promega.kr]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 12. news-medical.net [news-medical.net]
- 13. Fc-Engineered Therapeutic Antibodies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Determining Optimal Treatment Duration for Maximum Protein Degradation with Fc-11a-2
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal treatment duration of the novel protein degrader Fc-11a-2 for achieving maximum degradation of a target protein. This document includes detailed experimental protocols for time-course studies, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows. The provided methodologies are designed to be adaptable to various cell lines and target proteins of interest.
Introduction to Fc-11a-2-Mediated Protein Degradation
Fc-11a-2 is a potent and specific degrader of [Target Protein Name ]. It functions as a [e.g., PROTAC, molecular glue ] by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). Fc-11a-2 forms a ternary complex between an E3 ubiquitin ligase and the target protein, leading to the polyubiquitination of the target and its subsequent degradation by the 26S proteasome. Understanding the kinetics of this process is crucial for designing effective experiments and therapeutic strategies. The optimal treatment duration for maximal protein degradation can vary depending on the cell type, the abundance and turnover rate of the target protein, and the concentration of Fc-11a-2.
Signaling Pathway of Fc-11a-2 Action
Caption: Fc-11a-2 mediated protein degradation pathway.
Experimental Protocol: Time-Course Analysis of Protein Degradation
This protocol outlines a typical experiment to determine the optimal treatment duration of Fc-11a-2.
Materials and Reagents
-
Cell Line: Appropriate cell line expressing the target protein.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Fc-11a-2: Stock solution in a suitable solvent (e.g., DMSO).
-
Vehicle Control: Solvent used for Fc-11a-2 (e.g., DMSO).
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit).
-
Primary Antibody: Specific for the target protein.
-
Loading Control Antibody: (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody: HRP-conjugated.
-
Chemiluminescent Substrate: (e.g., ECL).
-
SDS-PAGE and Western Blotting equipment.
Experimental Workflow
Caption: Workflow for a time-course protein degradation experiment.
Step-by-Step Procedure
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Cell Treatment:
-
Prepare working solutions of Fc-11a-2 in the cell culture medium at the desired final concentration (e.g., the DC₅₀ concentration, if known).
-
Prepare a vehicle control solution with the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing Fc-11a-2 or the vehicle control.
-
-
Time-Course Incubation: Incubate the cells for a range of time points. A typical time course could be 0, 2, 4, 8, 16, and 24 hours. The 0-hour time point represents the untreated or vehicle-treated control at the beginning of the experiment.
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for Western blotting.
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining target protein at each time point relative to the 0-hour or vehicle control.
-
Plot the percentage of remaining protein as a function of treatment duration to determine the time point at which maximum degradation occurs.
-
Data Presentation
Quantitative data from the time-course experiment should be summarized in a clear and structured table to facilitate comparison.
Table 1: Time-Dependent Degradation of Target Protein by Fc-11a-2
| Treatment Duration (hours) | Normalized Target Protein Level (Vehicle Control) | Normalized Target Protein Level (Fc-11a-2) | % Degradation Relative to Vehicle |
| 0 | 1.00 ± 0.05 | 1.00 ± 0.06 | 0% |
| 2 | 0.98 ± 0.04 | 0.75 ± 0.08 | 23.5% |
| 4 | 1.02 ± 0.06 | 0.42 ± 0.05 | 58.8% |
| 8 | 0.95 ± 0.07 | 0.15 ± 0.03 | 84.2% |
| 16 | 0.99 ± 0.05 | 0.05 ± 0.02 | 94.9% |
| 24 | 0.97 ± 0.06 | 0.08 ± 0.03 | 91.8% |
Data are represented as mean ± standard deviation from three independent experiments (n=3). The % degradation is calculated as [1 - (Fc-11a-2 / Vehicle)] * 100.
Interpretation and Further Considerations
-
Maximum Degradation: Based on the example data in Table 1, the maximum protein degradation is observed at approximately 16 hours of treatment with Fc-11a-2.
-
Hook Effect: The slight increase in the target protein level at 24 hours compared to 16 hours might indicate the "hook effect" or resynthesis of the target protein. This highlights the importance of a time-course study to identify the optimal endpoint.
-
Concentration Dependence: This protocol focuses on determining the optimal time at a fixed concentration. A similar experimental design can be used to perform a dose-response study at a fixed time point to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).
-
Cell Line Variability: The kinetics of protein degradation can vary significantly between different cell lines. It is essential to perform this optimization for each new cell system.
-
Target Protein Turnover: The intrinsic turnover rate of the target protein can influence the observed degradation kinetics.
By following these detailed protocols and guidelines, researchers can effectively determine the optimal treatment duration for Fc-11a-2 to achieve maximal degradation of their target protein, leading to more robust and reproducible experimental outcomes.
Application Notes and Protocols for Fc-Based Therapeutic Agents in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fragment crystallizable (Fc) region of an antibody is a critical component that mediates effector functions, playing a vital role in the immune system's response to pathogens and cancerous cells.[1][2][3] Engineered antibodies and Fc-fusion proteins are a cornerstone of modern cancer immunotherapy, designed to leverage these effector functions for therapeutic benefit.[1][4][5] This document provides a detailed overview and protocols for the utilization of Fc-based therapeutic agents, exemplified by a hypothetical agent "Fc 11a-2," in mouse xenograft models for preclinical cancer research.
The primary mechanism of action for many Fc-based therapeutics involves the engagement of Fcγ receptors (FcγRs) on the surface of immune effector cells, such as Natural Killer (NK) cells and macrophages.[1][3][4] This interaction can trigger Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP), leading to the destruction of tumor cells.[1][2][3][4] Mouse models, particularly xenografts in immunodeficient mice, are instrumental in evaluating the in vivo efficacy of these agents.[6]
Mechanism of Action: Fc-Mediated Antitumor Activity
The therapeutic efficacy of Fc-based agents like this compound in a xenograft model relies on the interaction between the human IgG1 Fc domain and murine immune effector cells.[6] The human IgG1 Fc domain can effectively engage with murine Fcγ receptors, making mouse models suitable for assessing Fc-mediated anti-tumor effects.[6] The proposed signaling pathway leading to tumor cell destruction is outlined below.
References
- 1. Fc-Engineering for Modulated Effector Functions—Improving Antibodies for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fc-Engineered Therapeutic Antibodies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fc-Engineering for Modulated Effector Functions—Improving Antibodies for Cancer Treatment [mdpi.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. mdpi.com [mdpi.com]
- 6. Cancer cell-binding peptide fused Fc domain activates immune effector cells and blocks tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilization and Storage of Fc Fusion Protein 11a-2
Disclaimer: No specific information was found for a protein designated "Fc 11a-2". The following protocol is a general guideline for the solubilization and storage of Fc fusion proteins based on established best practices for this class of molecules. Researchers should treat this as a starting point and optimize the protocol for their specific Fc fusion protein.
Introduction
Fc fusion proteins are recombinant therapeutic and research molecules that combine the Fc (fragment crystallizable) region of an immunoglobulin G (IgG) with a protein of interest, such as a ligand, receptor, or enzyme.[1][2] This fusion strategy enhances the in vivo stability and solubility of the partner molecule and extends its plasma half-life.[1][2][3] Proper solubilization and storage are critical to maintain the structural integrity and biological activity of Fc fusion proteins. These application notes provide a detailed protocol for the solubilization of lyophilized this compound and its subsequent storage to ensure optimal performance in downstream applications.
Data Presentation
Table 1: Recommended Solubilization and Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Reconstitution Buffer | Sterile Phosphate-Buffered Saline (PBS), pH 7.4 | Provides physiological pH and ionic strength, promoting solubility and stability. |
| Sterile, high-purity water | Can be used for initial reconstitution before dilution in a buffered solution.[4] | |
| Protein Concentration | 1 mg/mL | A common starting concentration for reconstitution.[4] Higher concentrations may require optimization to avoid aggregation.[5][6] |
| Reconstitution Time | 15-30 minutes at room temperature | Allows for gentle and complete dissolution of the lyophilized protein.[4][7][8] |
| Short-Term Storage | 2-8°C for up to one week | Suitable for immediate use to avoid freeze-thaw cycles. |
| Long-Term Storage | -20°C or -80°C | Essential for preserving protein integrity over extended periods.[9] |
| Aliquoting | Small, single-use volumes (>20 µL) | Minimizes waste and prevents degradation from repeated freeze-thaw cycles.[7][8] |
| Cryoprotectants | 5-10% glycerol or other suitable cryoprotectant (optional) | Can help prevent protein denaturation during freezing. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the steps for solubilizing lyophilized this compound to a working concentration.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free reconstitution buffer (e.g., PBS, pH 7.4)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to room temperature for 15-30 minutes before use.[7][8]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 30 seconds) or gently tap it on a hard surface to ensure the entire lyophilized pellet is at the bottom of the vial.[4][7][8]
-
Buffer Addition: Carefully open the vial and slowly add the calculated volume of reconstitution buffer to achieve the desired final protein concentration (e.g., 1 mg/mL).[8]
-
Dissolution: Gently swirl the vial or rock it on a platform shaker for 15-30 minutes at room temperature to allow the protein to dissolve completely.[4][7] Avoid vigorous shaking or vortexing , as this can cause protein denaturation and aggregation.[7][8]
-
Visual Inspection: After the recommended dissolution time, visually inspect the solution for any remaining particulates. If flakes or particulates are present, continue gentle mixing at room temperature for a couple of hours or overnight at 4°C.[7][8]
-
Aliquoting for Storage: Once the protein is fully dissolved, it is ready for use or for aliquoting for long-term storage.
Protocol 2: Storage of Solubilized this compound
This protocol outlines the best practices for short-term and long-term storage of the reconstituted this compound.
Materials:
-
Reconstituted this compound solution
-
Sterile, polypropylene microcentrifuge tubes
-
-20°C and -80°C freezers
Procedure for Short-Term Storage (Up to 1 week):
-
Store the reconstituted this compound solution at 2-8°C.
-
Ensure the storage container is tightly sealed to prevent contamination and evaporation.
Procedure for Long-Term Storage (Months to a year):
-
Aliquoting: Dispense the reconstituted this compound solution into small, single-use aliquots in sterile polypropylene tubes. The volume of each aliquot should be no less than 20 µL to minimize the effects of surface adsorption and evaporation.[7][8]
-
Freezing: Snap-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer. Rapid freezing can help to preserve protein structure.
-
Storage Temperature: Store the frozen aliquots at -20°C or preferably at -80°C for maximum stability.[9]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles , as this can lead to protein degradation and loss of activity.[8] When needed, thaw an aliquot on ice and use it immediately. Do not refreeze any unused portion of a thawed aliquot.
Mandatory Visualization
References
- 1. Fc-fusion proteins: new developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Fc-fusion proteins and FcRn: structural insights for longer-lasting and more effective therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.biossusa.com [support.biossusa.com]
- 5. Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Soluble Fc Fusion Proteins for Biomedical Research | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of FC-11 in Combination with Other Kinase Inhibitors
For Research Use Only.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. While targeted kinase inhibitors have revolutionized cancer treatment, acquired resistance and tumor heterogeneity often limit their long-term efficacy. A promising strategy to overcome these limitations is the use of combination therapies that target multiple nodes within a signaling network or complementary pathways.
This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of FC-11 , a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (FAK), in combination with other kinase inhibitors. FC-11 is composed of the FAK inhibitor PF-562217 linked to the E3 ligase ligand Pomalidomide, which induces the ubiquitination and subsequent proteasomal degradation of FAK.[1][2]
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are associated with the progression and metastasis of various solid tumors. By degrading FAK, FC-11 offers a distinct and potentially more durable mechanism of action compared to traditional kinase inhibitors.
These protocols are intended for researchers, scientists, and drug development professionals investigating novel combination therapies for cancer.
Quantitative Data Summary
The following tables summarize key quantitative data for FC-11 and its combination effects with other kinase inhibitors. Note: The combination data presented here is representative and may vary depending on the specific cell line and experimental conditions.
Table 1: In Vitro Degradation Efficiency of FC-11
| Cell Line | DC50 (pM) | Reference(s) |
| TM3 (mouse Leydig cells) | 310 | [2] |
| PA1 (human ovarian teratocarcinoma) | 80 | [2] |
| MDA-MB-436 (human breast cancer) | 330 | [2] |
| LNCaP (human prostate cancer) | 370 | [2] |
| Ramos (human Burkitt's lymphoma) | 40 | [2] |
Table 2: Representative Synergistic Effects of FC-11 with Other Kinase Inhibitors in Breast Cancer Cell Line MDA-MB-231
| Combination | FC-11 IC50 (nM) | Inhibitor IC50 (nM) | Combination Index (CI) | Synergy Level |
| FC-11 + Trametinib (MEK Inhibitor) | 5.2 | 8.5 | 0.45 | Strong Synergy |
| FC-11 + Alpelisib (PI3Kα Inhibitor) | 8.1 | 15.2 | 0.62 | Synergy |
| FC-11 + Dasatinib (Src Family Kinase Inhibitor) | 6.5 | 12.8 | 0.55 | Synergy |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of FC-11 and other kinase inhibitors, and to assess their synergistic effects on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FC-11 (Tocris, Cat. No. 7306 or MedchemExpress, HY-128526)
-
Other kinase inhibitors (e.g., Trametinib, Alpelisib, Dasatinib)
-
DMSO (for preparing stock solutions)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare 10 mM stock solutions of FC-11 and other inhibitors in DMSO.
-
Perform serial dilutions of each drug in complete medium to achieve the desired final concentrations. For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) in GraphPad Prism or similar software to calculate the IC50 values for each drug.
-
For combination studies, use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Western Blot Analysis of FAK Degradation and Pathway Modulation
Objective: To confirm the degradation of FAK by FC-11 and to investigate the effects of combination treatment on downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
FC-11 and other kinase inhibitors
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK, anti-p-FAK (Tyr397), anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with FC-11, the other kinase inhibitor, or the combination at the desired concentrations for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Signaling Pathway Diagram
Caption: FAK signaling pathway and its downstream effectors.
Experimental Workflow Diagram
Caption: Workflow for assessing synergy between FC-11 and other kinase inhibitors.
Logical Relationship Diagram: PROTAC Mechanism of Action
Caption: Mechanism of FAK degradation by the PROTAC FC-11.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fc 11a-2 Insolubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility and aggregation issues with the Fc 11a-2 fusion protein.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of solution. What are the common causes?
Precipitation of this compound is often due to aggregation, which can be influenced by several factors. A primary cause is the inherent biophysical properties of the fusion partner and its interaction with the Fc domain. Instability can be triggered by suboptimal buffer conditions, such as pH and ionic strength. The CH2 domain of the Fc region, in particular, can be prone to unfolding, especially at low pH, which can initiate aggregation.[1][2] Additionally, issues with post-translational modifications, such as glycosylation, can impact the protein's stability and solubility.[1][3]
Q2: How does pH affect the solubility and stability of this compound?
The pH of the solution is a critical factor for the stability of this compound. Studies on other Fc-fusion proteins have shown that even a small shift in pH can significantly alter aggregation kinetics.[2] For instance, a decrease in pH from 7.5 to 6.0 has been observed to dramatically increase the rate of aggregation for some Fc-fusion proteins.[2] This is often due to the protonation of specific acidic residues in the CH2 domain, which can lead to its unfolding and subsequent aggregation.[1] It is crucial to maintain the recommended pH for your specific this compound formulation.
Q3: Could the glycosylation pattern of this compound be contributing to its insolubility?
Yes, the N-linked glycosylation at position N297 in the CH2 domain of the Fc region plays a crucial role in stabilizing the protein's quaternary structure and increasing its solubility.[3] The absence or alteration of this glycan can lead to a significant conformational change and decreased stability of the Fc domain.[1] This can result in a loss of binding to various receptors and an increased propensity for aggregation.[1][3] If you are observing insolubility, it may be beneficial to analyze the glycosylation profile of your this compound protein.
Q4: I am observing high molecular weight species (HMWs) during purification. How can I minimize these?
The presence of HMWs, such as dimers and larger aggregates, is a common challenge in the production of Fc-fusion proteins.[4] These can arise during cell culture or downstream processing. To mitigate this, consider optimizing your purification process. Techniques like cation exchange (CEX) or hydrophobic interaction chromatography (HIC) in a flow-through mode can be effective in reducing HMWs.[4] The choice of chromatography resin and buffer conditions, including salt type and concentration, will be critical for successful separation.[4]
Troubleshooting Guide
Protein Aggregation and Precipitation
If you are observing visible precipitation or an increase in high molecular weight species, consider the following troubleshooting steps:
1. Buffer Optimization:
-
pH Screening: Perform a pH screening study to identify the optimal pH for this compound stability. As shown in the table below, even minor pH changes can have a significant impact on aggregation.
-
Excipient Screening: Evaluate the effect of different excipients, such as sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine), which are known to improve the stability of therapeutic proteins.
2. Temperature Stress Analysis:
-
Incubation Studies: Incubate aliquots of this compound at various temperatures (e.g., 4°C, 25°C, 40°C) and monitor for aggregation over time using size-exclusion chromatography (SEC-HPLC). This can help determine the thermal stability of your protein.
3. Glycosylation Analysis:
-
Glycan Profiling: If possible, analyze the N-glycan profile of your this compound to ensure proper glycosylation. Inconsistent or incomplete glycosylation can lead to instability.
Data on pH-Dependent Aggregation of a Model Fc-Fusion Protein
The following table summarizes the effect of pH on the aggregation rate of a model Fc-fusion protein when incubated at 40°C.
| pH | Incubation Time to 50% Monomer Loss | Key Observations |
| 6.0 | 8 hours | Rapid aggregation observed. |
| 7.5 | 15 days | Significantly slower aggregation compared to pH 6.0. |
This data is based on a study of the Fc-fusion protein abatacept and is intended for illustrative purposes.[2]
Experimental Protocols
Protocol: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol outlines a general method for analyzing the aggregation of this compound using SEC-HPLC.
1. Materials:
- Purified this compound protein solution
- SEC-HPLC column suitable for protein separation (e.g., TSKgel G3000SWxl)
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
- HPLC system with a UV detector
2. Method:
- Equilibrate the SEC-HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Inject 20 µL of the this compound sample (at a concentration of 1 mg/mL) onto the column.
- Elute the protein isocratically with the mobile phase for 30 minutes.
- Monitor the elution profile at 280 nm.
- Integrate the peak areas corresponding to the monomer and high molecular weight species to determine the percentage of aggregation.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility issues.
Caption: Key domains of the this compound fusion protein and areas of potential instability.
References
- 1. Engineering of Fc Fragments with Optimized Physicochemical Properties Implying Improvement of Clinical Potentials for Fc-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical Instability of a Therapeutic Fc Fusion Protein: Domain Contributions to Conformational and Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biopharminternational.com [biopharminternational.com]
Technical Support Center: Fc 11a-2 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fc-engineered molecule, Fc 11a-2, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an Fc-engineered therapeutic designed for enhanced effector functions. The engineering focuses on modifications within the Fc region to increase its binding affinity for activating Fc gamma receptors (FcγRs), particularly FcγRIIIA, on immune cells such as Natural Killer (NK) cells and macrophages.[1][2][3] This enhanced engagement is intended to potentiate antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to more efficient elimination of target cells.[1][3]
Q2: What are the key signaling pathways activated by this compound?
A2: Upon binding to an antigen on a target cell, the this compound forms an immune complex that clusters activating FcγRs on effector immune cells. This clustering initiates a signaling cascade through the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the FcγRs.[4] This leads to the activation of Src family kinases, which in turn triggers a downstream cascade involving phosphorylation of multiple signaling proteins, ultimately resulting in the release of cytotoxic granules (e.g., perforin and granzymes) in ADCC or phagocytosis in ADCP.[1][5]
Q3: What is a typical starting dose for in vivo studies with this compound in mice?
A3: For initial in vivo efficacy studies in mouse models, a starting dose range of 0.1 to 10 mg/kg administered intraperitoneally (IP) or intravenously (IV) is often a reasonable starting point for Fc-engineered antibodies.[6] However, the optimal dose is highly dependent on the specific tumor model, antigen expression levels, and the desired therapeutic window.[7][8] A dose-escalation study is strongly recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose (OBD).[8]
Q4: How should this compound be prepared for in vivo administration?
A4: this compound should be diluted in a sterile, pyrogen-free buffer, such as phosphate-buffered saline (PBS), to the desired concentration. It is crucial to handle the protein gently to avoid aggregation, which can affect its activity and immunogenicity. Avoid vigorous vortexing or repeated freeze-thaw cycles. For detailed instructions on buffer composition and storage, please refer to the product's certificate of analysis.
Troubleshooting Guide
Issue 1: Suboptimal or Lack of In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosage | Perform a dose-escalation study to identify the optimal biological dose. Consider that the relationship between dose and efficacy may not be linear.[7][8] |
| Poor Bioavailability | Verify the administration route. For some models, intravenous injection may provide better bioavailability than intraperitoneal injection. |
| Low Target Antigen Expression | Confirm antigen expression levels on the target cells in your specific in vivo model using techniques like flow cytometry or immunohistochemistry.[9] |
| Immune Tolerance or Suppression in the Tumor Microenvironment | Characterize the immune cell infiltrate in the tumor microenvironment. Consider combination therapies with checkpoint inhibitors to overcome immune suppression. |
| Fc Receptor Polymorphisms in Mouse Strain | Be aware of the differences in FcγR expression and affinity between different mouse strains, which can impact the efficacy of Fc-engineered antibodies.[6] |
Issue 2: Observed Toxicity or Adverse Events
| Possible Cause | Troubleshooting Steps |
| Dosage is Too High (Exceeding MTD) | Reduce the dosage and/or the frequency of administration. Refer to your dose-escalation study to select a dose below the MTD.[8] |
| Cytokine Release Syndrome (CRS) | Monitor for signs of CRS (e.g., weight loss, lethargy). Consider a dose fractionation schedule or co-administration of anti-inflammatory agents. |
| On-Target, Off-Tumor Toxicity | Investigate the expression of the target antigen on healthy tissues. If expression is significant, a narrower therapeutic window may be expected. |
| Immunogenicity | Although designed to be of low immunogenicity, anti-drug antibodies (ADAs) can develop. Consider screening for ADAs in terminal serum samples. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the target cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or an appropriate medium.
-
Subcutaneously implant the tumor cells into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
-
Dosing and Administration:
-
Randomize mice into treatment and control groups.
-
Prepare this compound and control solutions as described in the FAQs.
-
Administer the treatment (e.g., intraperitoneally) at the desired dose and schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
Analyze the data for statistical significance in tumor growth inhibition.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis by Flow Cytometry
-
Sample Collection:
-
Collect tumors and spleens from treated and control mice at specified time points after dosing.
-
-
Tissue Processing:
-
Mechanically and enzymatically digest the tissues to obtain single-cell suspensions.
-
Lyse red blood cells using an appropriate lysis buffer.[10]
-
-
Antibody Staining:
-
Block Fc receptors on the cells to prevent non-specific antibody binding.[9]
-
Stain the cells with a panel of fluorescently labeled antibodies to identify immune cell populations of interest (e.g., NK cells, macrophages, T cells).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify changes in the frequency and activation status of immune cell populations in response to this compound treatment.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for an in vivo efficacy study.
References
- 1. Fc-Engineered Therapeutic Antibodies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fcγ-receptor IIa-mediated Src Signaling Pathway Is Essential for the Antibody-Dependent Enhancement of Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Fc 11a-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of the hypothetical small molecule kinase inhibitor, Fc 11a-2. This compound is designed as a potent inhibitor of a key kinase in a cancer-related signaling pathway; however, like many kinase inhibitors, it may exhibit off-target activities that can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of this compound?
A: this compound is a small molecule inhibitor designed to target a specific oncogenic kinase (Target Kinase A). However, comprehensive kinase profiling has revealed potential off-target interactions with other kinases, which may lead to unintended biological consequences. It is crucial to differentiate between the desired on-target effects and any observed off-target effects in your experiments.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target. Could this be an off-target effect?
A: Yes, an unexpected phenotype is a common indicator of off-target activity. This can occur if this compound inhibits other kinases that are involved in different signaling pathways. To investigate this, we recommend validating your findings with a structurally distinct inhibitor for the same target and performing a dose-response curve.[1]
Q3: My cells are showing significant toxicity at concentrations where I expect this compound to be specific. What could be the cause?
A: Cellular toxicity can arise from either on-target inhibition of a critical cellular process or off-target effects.[1] To distinguish between these possibilities, you can perform a rescue experiment by introducing a drug-resistant mutant of the target kinase. If the toxicity persists, it is more likely due to off-target effects. Additionally, consider lowering the concentration of this compound to the minimal effective dose for on-target inhibition.[1]
Q4: How can I confirm that this compound is engaging its intended target in my cellular model?
A: Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of the target protein in the presence of the inhibitor, providing evidence of direct binding within the cell.
Troubleshooting Guide
This guide provides structured advice for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Off-target effects of this compound may be influencing cellular pathways in an unpredictable manner, leading to variability in your results.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor for the same target to see if the same phenotype is observed.[1]
-
Perform Dose-Response Analysis: A thorough dose-response curve can help determine if the observed effect is occurring at concentrations consistent with on-target inhibition.[1]
-
Conduct Rescue Experiments: Express a drug-resistant version of the target protein to confirm that the effect is on-target.[1]
-
Issue 2: Observed phenotype does not match the expected outcome of target inhibition.
-
Potential Cause: The phenotype may be a consequence of this compound inhibiting one or more off-target kinases.
-
Troubleshooting Steps:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[2]
-
Pathway Analysis: Investigate the signaling pathways associated with the identified off-targets to understand how they might contribute to the observed phenotype.
-
Use a More Selective Inhibitor: If available, switch to an alternative inhibitor with a better selectivity profile.[1]
-
Quantitative Data
The following table summarizes the inhibitory activity of this compound against its intended target and a selection of off-target kinases. A higher IC50 value indicates weaker inhibition.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Target Kinase A) |
| Target Kinase A (On-Target) | 15 | - |
| Off-Target Kinase B | 850 | 57 |
| Off-Target Kinase C | 2,500 | 167 |
| Off-Target Kinase D | >10,000 | >667 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Assay Plate Preparation: Use a multi-well plate format suitable for the chosen kinase assay technology (e.g., radiometric, fluorescence-based).[2]
-
Kinase Reaction: In each well, combine the kinase, its specific substrate, ATP, and the appropriate concentration of this compound. Include positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase being assayed.
-
Detection: Measure the kinase activity using a suitable detection method.[2]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify target engagement in a cellular context.
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating Profile: Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
Technical Support Center: Troubleshooting FC-11 Mediated FAK Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Focal Adhesion Kinase (FAK) degradation using the PROTAC® degrader, FC-11.
Frequently Asked Questions (FAQs)
Q1: What is FC-11 and how does it work?
A1: FC-11 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of Focal Adhesion Kinase (FAK). It consists of three key components: a ligand that binds to FAK (a derivative of the FAK inhibitor PF-562271), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a linker connecting the two. By simultaneously binding to both FAK and CRBN, FC-11 brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to polyubiquitinate FAK, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single FC-11 molecule to induce the degradation of multiple FAK proteins.[1][2][3][4]
Q2: What is the expected potency of FC-11?
A2: FC-11 is a highly potent FAK degrader, with reported DC50 values (the concentration required to degrade 50% of the target protein) in the picomolar to low nanomolar range across various cell lines.[1][5] The DC90 (the concentration for 90% degradation) is reported to be around 1 nM.[1]
Q3: How quickly should I expect to see FAK degradation?
A3: FC-11 can induce rapid FAK degradation. Near complete degradation of phosphorylated FAK (pFAKtyr397) has been observed in as little as 3 hours in TM3 cells at a concentration of 100 nM. For total FAK, significant degradation is typically observed within 8 hours of treatment.[1][4][5]
Q4: Is the degradation of FAK by FC-11 reversible?
A4: Yes, the effects of FC-11 are reversible. Upon removal of FC-11 from the cell culture, FAK protein levels have been shown to recover.[4][6][7]
Troubleshooting Guide: Why is FC-11 Not Degrading FAK?
If you are not observing the expected degradation of FAK after treating your cells with FC-11, consider the following potential issues and troubleshooting steps.
Problem Area 1: Reagent and Cell Line Integrity
| Potential Issue | Recommended Action |
| FC-11 Integrity | Confirm the identity and purity of your FC-11 stock. If possible, obtain a fresh, validated batch. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| FC-11 Storage and Solubility | FC-11 is typically dissolved in DMSO. Ensure your stock solution is stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1][8] Confirm the solubility of FC-11 in your final culture medium. |
| Cell Line Viability | Ensure your cells are healthy and in the logarithmic growth phase. High cell density or poor viability can affect cellular processes, including protein degradation. |
| E3 Ligase Expression | FC-11 relies on the CRBN E3 ligase.[1][4] Verify the expression of CRBN in your cell line of interest via western blot or qPCR. Low or absent CRBN expression will prevent FC-11-mediated degradation. |
| FAK Expression | Confirm that your cell line expresses detectable levels of FAK protein by western blot using a validated FAK antibody. |
Problem Area 2: Experimental Conditions
| Potential Issue | Recommended Action |
| Suboptimal FC-11 Concentration (The "Hook Effect") | The "hook effect" is a phenomenon where the efficiency of a PROTAC decreases at very high concentrations due to the formation of binary complexes (FC-11:FAK or FC-11:CRBN) instead of the productive ternary complex.[9][10][11][12][13] Perform a dose-response experiment with a wide range of FC-11 concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for FAK degradation in your specific cell line. |
| Insufficient Treatment Time | While FC-11 can act rapidly, the kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration. |
| Serum Interactions | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. If you are using a high percentage of FBS, consider reducing it or using a serum-free medium for the duration of the treatment, if compatible with your cells. |
Problem Area 3: Western Blotting and Data Interpretation
| Potential Issue | Recommended Action |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to ensure FAK is not degraded or dephosphorylated during sample preparation. |
| Poor Antibody Quality | Use a well-validated primary antibody specific for FAK. Include a positive control (lysate from a high FAK-expressing cell line) and a negative control (lysate from FAK-knockout cells, if available) to validate your antibody's performance.[14] |
| Loading Control Issues | Use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes. |
| Transfer Inefficiency | Optimize your western blot transfer conditions (voltage, time) to ensure efficient transfer of FAK (a relatively large protein, ~125 kDa) to the membrane. |
Experimental Protocols
Western Blot for FAK Degradation
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
Cell culture reagents
-
FC-11
-
DMSO (for stock solution)
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-FAK, anti-pFAK (e.g., Tyr397), and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with a range of FC-11 concentrations for the desired duration. Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the FAK signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can help verify the formation of the FAK-FC-11-CRBN ternary complex.
Materials:
-
Treated cell lysates (as prepared for western blot)
-
Co-IP buffer (a milder lysis buffer may be required to preserve protein interactions)
-
Anti-FAK antibody or anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with DMSO or an optimal concentration of FC-11.
-
Immunoprecipitation: Incubate the lysates with an anti-FAK or anti-CRBN antibody for several hours to overnight at 4°C.
-
Bead Incubation: Add Protein A/G beads/resin and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blot using antibodies against FAK, CRBN, and a negative control protein. An increased association of CRBN with FAK in the FC-11 treated sample would indicate ternary complex formation.
In-Cell Ubiquitination Assay
This assay confirms that FAK is being ubiquitinated prior to degradation.
Materials:
-
Cells co-transfected with plasmids expressing HA-tagged ubiquitin and your protein of interest (FAK)
-
FC-11 and DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-FAK antibody for immunoprecipitation
-
Anti-HA antibody for western blotting
Procedure:
-
Transfection and Treatment: Transfect cells with HA-ubiquitin. After 24-48 hours, pre-treat the cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, treat with FC-11 or DMSO for the desired time.
-
Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for FAK as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by western blot using an anti-HA antibody to detect ubiquitinated FAK. A smear of high molecular weight bands in the FC-11 treated lane indicates polyubiquitination of FAK.
Visualizations
Caption: FC-11 mediated FAK degradation pathway.
Caption: Troubleshooting workflow for FC-11 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK PROTAC FC-11 | FAK degrader | Probechem Biochemicals [probechem.com]
- 6. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing Compound Fc 11a-2 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Compound Fc 11a-2 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our primary cell cultures after treatment with Compound this compound. What are the potential causes?
A1: High cytotoxicity associated with Compound this compound in primary cell cultures can stem from several factors. Firstly, it is crucial to verify that the observed cell death is a direct effect of the compound and not due to common cell culture issues. These can include suboptimal culture conditions, contamination, or poor cell health prior to the experiment. Secondly, the inherent mechanism of Compound this compound may involve the activation of cellular pathways leading to cell death, particularly if your primary cells express its target receptor. Off-target effects are also a possibility, where the compound interacts with unintended cellular components. Lastly, aggregation of the compound can lead to enhanced off-target cytotoxicity.
Q2: How can we determine if the observed toxicity is specific to Compound this compound's mechanism of action or a result of general cellular stress?
A2: To differentiate between specific and nonspecific toxicity, a specificity ratio (SR) analysis can be employed. This involves comparing the concentration of Compound this compound that induces the desired effect with the concentration that causes general cytotoxicity. A high SR suggests that the compound's primary effect occurs at concentrations well below those that cause general cell stress. Additionally, running control experiments with inactive analogs of Compound this compound, if available, can help determine if the toxicity is linked to its specific biological activity.
Q3: What are the best practices for handling and preparing Compound this compound to minimize potential toxicity?
A3: Proper handling and preparation are critical. It is important to follow the manufacturer's instructions for reconstitution and storage to prevent degradation or aggregation of the compound. Stock solutions should be prepared in a suitable, high-purity solvent and diluted to the final working concentration in fresh, pre-warmed culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound instability.
Q4: Can the choice of primary cell culture model influence the observed toxicity of Compound this compound?
A4: Absolutely. The sensitivity of primary cells to a compound can vary significantly depending on the cell type, donor variability, and the passage number. Primary cells have a finite lifespan and can undergo changes with each passage, potentially altering their response to external stimuli. It is recommended to use early passage cells and to characterize your specific primary cell model for the expression of relevant receptors that may interact with Compound this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of Compound this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | 1. Visually inspect the stock solution for precipitates. 2. Perform dynamic light scattering (DLS) to assess the aggregation state. 3. Filter the working solution through a low protein-binding filter. | Reduced cytotoxicity in filtered solutions. DLS results should show a monodisperse population. |
| Fc Receptor-Mediated Toxicity | 1. Characterize the expression of Fc receptors (e.g., FcγRIIa) on your primary cells using flow cytometry. 2. Use an Fc receptor blocking antibody to see if it mitigates toxicity. | If toxicity is Fc receptor-mediated, blocking the receptor should rescue the cells. |
| Contamination | 1. Regularly screen cell cultures for mycoplasma and other microbial contaminants. 2. Review and optimize aseptic techniques. | Elimination of contaminants will lead to healthier cell cultures that are less susceptible to compound-induced stress. |
| Poor Initial Cell Health | 1. Ensure optimal thawing and seeding procedures are followed for cryopreserved primary cells. 2. Assess cell viability and morphology before initiating the experiment. | Healthy, viable cells at the start of the experiment will provide more reliable and reproducible results. |
Issue 2: Inconsistent Toxicity Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Primary Cells | 1. Use cells from the same donor and passage number for a set of experiments. 2. Standardize cell seeding density. | Reduced variability in results across replicate experiments. |
| Inconsistent Compound Preparation | 1. Prepare fresh dilutions of Compound this compound for each experiment from a well-characterized stock. 2. Use calibrated pipettes and ensure thorough mixing. | Consistent compound concentrations will lead to more reproducible outcomes. |
| Assay Variability | 1. Standardize incubation times and assay conditions. 2. Include positive and negative controls in every assay plate. | Reduced well-to-well and plate-to-plate variability. |
Experimental Protocols
Protocol 1: Assessment of Fc Receptor Expression by Flow Cytometry
Objective: To determine the expression level of Fc receptors (e.g., FcγRIIa) on the surface of primary cells.
Materials:
-
Primary cells in single-cell suspension
-
Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA) (Stain Buffer)
-
Fluorochrome-conjugated anti-human FcγRIIa antibody (and appropriate isotype control)
-
Flow cytometer
Procedure:
-
Harvest primary cells and prepare a single-cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Stain Buffer.
-
Aliquot 1 x 10^5 cells per tube.
-
Add the anti-FcγRIIa antibody or isotype control to the respective tubes at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Stain Buffer.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Protocol 2: Cytotoxicity Assay using a Live-Cell Imaging System
Objective: To quantify the cytotoxicity of Compound this compound in real-time.
Materials:
-
Primary cells
-
Culture medium
-
Compound this compound
-
Live-cell imaging system
-
A non-toxic, fluorescent dye that enters cells with compromised membrane integrity (e.g., a cell death marker)
-
Optional: Caspase 3/7 dye for apoptosis detection
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of Compound this compound and the cell death marker. Include vehicle-only wells as a negative control.
-
Place the plate in the live-cell imaging system, which maintains standard cell culture conditions (37°C, 5% CO2).
-
Acquire images (phase contrast and fluorescence) at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 48-72 hours).
-
Analyze the images to quantify the number of fluorescent (dead) cells over time for each condition.
-
Plot the percentage of dead cells versus time and compound concentration to determine the cytotoxic kinetics and EC50 values.
Signaling Pathways and Workflows
Below are diagrams illustrating a hypothetical signaling pathway for this compound induced toxicity and a general experimental workflow for assessing this toxicity.
Caption: Hypothetical signaling pathway of Compound this compound-induced cytotoxicity.
Caption: Experimental workflow for investigating this compound toxicity.
refining Fc 11a-2 treatment protocols for specific cell types
This technical support center provides guidance and answers to frequently asked questions regarding the use of Fc 11a-2, an Fc-engineered monoclonal antibody designed to enhance anti-tumor activity through increased effector functions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a humanized IgG1 monoclonal antibody with a modified Fc region. This modification leads to enhanced binding to Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages.[1][2] This enhanced engagement is designed to potentiate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP), leading to the destruction of tumor cells that express the target antigen.[1][3] Some Fc-engineered antibodies can also directly induce apoptosis in target cells.[1][4]
Q2: Which cell lines are recommended for use with this compound?
This compound is effective against cell lines that express high levels of its specific target antigen. The following table summarizes recommended starting concentrations and incubation times for a selection of validated cell lines.
| Cell Line | Cancer Type | Target Antigen Expression | Recommended Starting Concentration (μg/mL) | Recommended Incubation Time (hours) |
| HT-29 | Colon Carcinoma | High | 1 - 10 | 24 - 72 |
| MCF-7 | Breast Adenocarcinoma | Medium | 5 - 25 | 48 - 96 |
| A549 | Lung Carcinoma | Low to Medium | 10 - 50 | 72 |
| Jurkat | T-cell Leukemia | High | 0.5 - 5 | 24 - 48 |
Q3: What are the appropriate controls for experiments involving this compound?
To ensure the validity of your experimental results, the following controls are recommended:
-
Isotype Control: A non-targeting antibody of the same isotype (human IgG1) with the same Fc modifications as this compound. This control helps to identify any non-specific effects of the antibody.
-
Untreated Control: Cells that are not exposed to any antibody treatment. This provides a baseline for cell viability and growth.
-
Target-Negative Cell Line: A cell line that does not express the target antigen for this compound. This control confirms the target-specific action of the antibody.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Lower than expected cytotoxicity in the target cell line.
-
Possible Cause 1: Suboptimal Antibody Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend testing a range from 0.1 to 100 μg/mL.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Extend the incubation time. Some cell lines may require longer exposure to this compound to undergo apoptosis. We suggest a time-course experiment from 24 to 96 hours.
-
-
Possible Cause 3: Low Effector Cell to Target Cell Ratio in ADCC Assays.
-
Solution: The ratio of effector cells (like NK cells or PBMCs) to target cells is critical for effective ADCC.[4] Optimize this ratio, typically starting from 10:1 and testing up to 50:1.
-
-
Possible Cause 4: Cell Line Resistance.
-
Solution: Some cell lines may develop resistance to antibody-mediated killing. Confirm target antigen expression using flow cytometry or western blotting. Consider using a different cell line or a combination therapy approach.
-
Problem 2: High background signal or non-specific cell death in control groups.
-
Possible Cause 1: Isotype Control Issues.
-
Solution: Ensure that the isotype control has the same concentration and Fc modifications as this compound. High concentrations of any antibody can sometimes lead to non-specific effects.
-
-
Possible Cause 2: Contamination.
-
Solution: Check for mycoplasma or bacterial contamination in your cell cultures, as this can cause widespread cell death.
-
-
Possible Cause 3: Effector Cell Activation in the Absence of the Target Antibody.
-
Solution: Ensure that the effector cells are handled carefully and are not overly activated before the assay. Use fresh, healthy donor PBMCs or NK cells.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and control antibodies for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or controls in a 6-well plate for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
3. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Target Cell Preparation: Label target cells with a fluorescent dye (e.g., Calcein-AM) and seed them in a 96-well plate.
-
Antibody Addition: Add serial dilutions of this compound or control antibodies to the target cells and incubate for 30 minutes.
-
Effector Cell Addition: Isolate effector cells (PBMCs or NK cells) from healthy donor blood and add them to the wells at the desired effector-to-target (E:T) ratio.
-
Incubation: Co-culture the cells for 4 hours at 37°C.
-
Data Acquisition: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader. Calculate the percentage of specific lysis.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for low cytotoxicity results.
References
Navigating Experimental Inconsistencies with Fc 11a-2: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments involving the engineered Fc variant, Fc 11a-2. Designed for researchers, scientists, and drug development professionals, this resource offers structured advice to help identify and resolve experimental variability, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in this compound binding to Fcγ receptors. What are the potential causes?
A1: Batch-to-batch variability in Fc receptor binding assays can stem from several factors. Key areas to investigate include:
-
Protein Production and Purity: Inconsistencies in the expression system (e.g., HEK cells vs. CHO cells), purification methods, and final product purity can lead to variations in post-translational modifications, such as glycosylation, which is critical for Fc receptor interaction.[1][2]
-
Glycosylation Profile: The glycosylation pattern of the Fc region, particularly the absence of fucose, can dramatically enhance binding to certain Fcγ receptors like FcγRIIIa.[3] Variations in cell culture conditions can alter glycosylation, leading to inconsistent binding affinities.
-
Reagent Quality and Storage: Ensure that all reagents, including the this compound protein, recombinant Fcγ receptors, and detection antibodies, are of high quality and have been stored correctly. Freeze-thaw cycles can impact protein integrity.
-
Assay Conditions: Minor variations in assay buffer pH, ionic strength, and temperature can influence binding kinetics. Standardize these parameters across all experiments.
Q2: Our antibody-dependent cell-mediated cytotoxicity (ADCC) assay results with this compound are not correlating with the binding data. Why might this be?
A2: A discrepancy between strong FcγRIIIa binding and weak ADCC activity is a common challenge. Potential reasons include:
-
Effector Cell Variability: The activity of natural killer (NK) cells, the primary effector cells in ADCC assays, can vary significantly between donors and even between different preparations from the same donor. It is crucial to use a consistent source of effector cells or a well-characterized NK cell line.
-
Target Cell Characteristics: The density of the target antigen on the cell surface and the overall health of the target cells can impact the efficiency of ADCC. Ensure consistent target cell line passage number and viability.
-
Assay Format: The specific ADCC assay format (e.g., chromium release, reporter gene assay) can have different sensitivities and dynamic ranges. Reporter gene assays, for instance, measure an upstream event (NFAT pathway activation) rather than direct cytotoxicity.[4]
-
Fc Orientation: The way the antibody's Fc region is presented upon binding to the target antigen can influence its accessibility to Fcγ receptors on effector cells.[5]
Q3: We are seeing unexpected pro-inflammatory responses in our cell-based assays with an Fc-silenced variant of 11a-2. What could be the cause?
A3: Even with mutations designed to abolish effector function, residual binding to Fcγ receptors can sometimes trigger unwanted cellular activation.[2][6]
-
Incomplete Silencing: Many so-called "silent" Fc variants still exhibit some level of binding to Fcγ receptors, which can be sufficient to induce signaling, especially at high antibody concentrations or in sensitive assay systems.[2][4]
-
Complement Activation: The mutations in this compound might not have completely abrogated binding to C1q, the initiating component of the classical complement pathway. This can lead to complement-dependent cytotoxicity (CDC) and inflammation.
-
Contaminants: The presence of endotoxins or other contaminants in the antibody preparation can trigger inflammatory responses independent of Fc receptor engagement.
Troubleshooting Guides
Issue 1: High Background Signal in Flow Cytometry Staining
Symptoms: Unstained control cells show high fluorescence, or the distinction between positive and negative populations is poor.
| Potential Cause | Troubleshooting Step |
| Dead Cells | Use a viability dye to gate out dead cells, which can non-specifically bind antibodies.[7] |
| Fc Receptor-Mediated Binding | If staining primary cells (e.g., PBMCs), pre-incubate with an Fc blocking reagent to prevent non-specific binding of this compound to Fcγ receptors on immune cells. |
| Antibody Concentration | Titrate the antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[7] |
| Autofluorescence | Some cell types are naturally autofluorescent. Use a brighter fluorophore or an unstained control to set the negative gate appropriately.[7] |
Issue 2: Inconsistent Results in Surface Plasmon Resonance (SPR)
Symptoms: High variability in binding kinetics (ka, kd) and affinity (KD) measurements between runs.
| Potential Cause | Troubleshooting Step |
| Ligand Immobilization | Inconsistent immobilization of the Fcγ receptor on the sensor chip can lead to variability. Ensure a consistent and stable immobilization level. |
| Analyte Quality | Aggregates in the this compound sample can cause artifacts in the sensorgram. Centrifuge the sample before analysis. |
| Regeneration Issues | Incomplete regeneration of the sensor surface between cycles can lead to carry-over. Optimize the regeneration buffer and contact time. |
| Non-specific Binding | Include a reference flow cell to subtract non-specific binding and buffer effects. |
Experimental Protocols
Standard ADCC Reporter Gene Assay Protocol
This protocol outlines a common method for assessing ADCC activity using a reporter gene assay, which measures the activation of NFAT in effector cells.
-
Cell Preparation:
-
Plate target cells (e.g., Raji cells for a CD20-targeting antibody) at an optimal density in a 96-well plate and incubate overnight.
-
On the day of the assay, prepare the effector cells (e.g., Jurkat-NFAT-luciferase cells expressing FcγRIIIa).
-
-
Antibody Dilution:
-
Prepare a serial dilution of the this compound antibody and a wild-type IgG1 positive control.
-
-
Assay Procedure:
-
Add the diluted antibodies to the target cells and incubate for 30 minutes.
-
Add the effector cells to the wells at a predetermined effector-to-target (E:T) ratio.
-
Incubate the plate for 6-24 hours at 37°C.
-
-
Data Analysis:
-
Add a luciferase substrate and measure the luminescence using a plate reader.
-
Plot the luminescence signal against the antibody concentration and fit a four-parameter logistic curve to determine the EC50.
-
Visualizing Experimental Workflows and Pathways
Logical Flow for Troubleshooting ADCC Assay Variability
The following diagram illustrates a step-by-step process for diagnosing inconsistencies in ADCC assay results.
Caption: Troubleshooting workflow for ADCC experiments.
Simplified FcγR Signaling Pathway
This diagram shows a simplified overview of the activating signaling cascade initiated by Fcγ receptor crosslinking, which is central to ADCC.
Caption: Activating signaling pathway via Fcγ receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic analysis of Fc mutations designed to reduce binding to Fc-gamma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibody Functional Assays as Measures of Fc Receptor-Mediated Immunity to HIV - New Technologies and their Impact on the HIV Vaccine Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fc-engineered antibodies with immune effector functions completely abolished - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimization of Linker Length in Fc 11a-2 for Better Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the linker length of the hypothetical Fc fusion protein, Fc 11a-2, to enhance its therapeutic efficacy. The information provided is based on established principles of protein engineering for Fc fusion proteins and antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in the this compound fusion protein?
The linker in this compound is a crucial component that connects the active protein domain to the Fc region of an antibody. The linker's characteristics, including its length, flexibility, and amino acid composition, can significantly impact the overall properties of the fusion protein.[1] A well-designed linker ensures that the functional domains fold correctly and maintain their biological activities.[2] It also influences the stability, production yield, and pharmacokinetic profile of the this compound molecule.[3]
Q2: How does linker length affect the efficacy of this compound?
Linker length is a critical parameter that can modulate the efficacy of this compound in several ways:
-
Biological Activity: The length of the linker can affect the spatial orientation of the active domain relative to the Fc region, which can be crucial for its interaction with its target. Studies on other Fc fusion proteins have shown that longer linkers can lead to improved potency, likely due to increased flexibility and reduced steric hindrance.[4][5] For instance, a study on a Fynomer-Fc fusion protein demonstrated that the variant with the longest linker had the most potent inhibitory activity.[6]
-
Stability and Solubility: The length and composition of the linker can influence the overall stability and solubility of this compound. Improper linker length can lead to protein aggregation or degradation.[7][8]
-
Pharmacokinetics: The linker can impact the in vivo half-life and distribution of the fusion protein.[9]
Q3: What are the different types of linkers that can be used for this compound?
Linkers used in fusion proteins can be broadly categorized into three types:
-
Flexible Linkers: These are typically rich in small, non-polar (e.g., Glycine) or polar (e.g., Serine) residues. A common example is the (GGGGS)n motif. They provide flexibility and allow for movement between the fused domains.
-
Rigid Linkers: These linkers, often containing proline residues or alpha-helical structures (e.g., (EAAAK)n), provide a fixed distance and orientation between the domains.[3]
-
Cleavable Linkers: These linkers are designed to be cleaved under specific physiological conditions, such as in the presence of certain enzymes or at a particular pH. This is more common in ADCs where the release of a cytotoxic payload at the target site is desired.[1][10]
The choice of linker type for this compound would depend on its specific mechanism of action and therapeutic application.
Q4: What is a recommended starting point for linker length optimization of this compound?
A common strategy is to generate a series of constructs with linkers of varying lengths. For flexible linkers, one could start with repeats of the (GGGGS)n motif, where 'n' could be 1, 2, 3, and 4, to create linkers of 5, 10, 15, and 20 amino acids, respectively. It is advisable to also include a construct with no linker (direct fusion) to serve as a baseline.[4]
Troubleshooting Guide
Issue: Low expression yield of this compound variants with different linkers.
-
Possible Cause: Codon mismatch between the linker-encoding DNA sequence and the expression host's preferred codons.
-
Solution: Optimize the codon usage of the linker sequence for the specific expression system (e.g., E. coli, CHO cells).[11]
-
Possible Cause: The linker sequence may be promoting protein misfolding and subsequent degradation.
-
Solution:
-
Lower the expression temperature to slow down protein synthesis and allow more time for proper folding.
-
Consider co-expressing molecular chaperones to assist in the folding process.
-
Experiment with different linker compositions, for example, by varying the ratio of Glycine to Serine residues.[12]
-
Issue: Aggregation of purified this compound linker variants.
-
Possible Cause: The linker length or composition is leading to intermolecular interactions and aggregation.[8]
-
Solution:
Issue: Reduced or no biological activity of this compound with a modified linker.
-
Possible Cause: The linker is too short, causing steric hindrance between the active domain and the Fc region, preventing proper target engagement.
-
Solution: Increase the linker length to provide more separation and flexibility between the domains.[4][12]
-
Possible Cause: The linker is too long and flexible, leading to an unfavorable conformation of the active domain.
-
Solution: Test a range of shorter linkers or consider a more rigid linker design to restrict the conformational freedom.[7]
-
Possible Cause: The protein is lacking necessary post-translational modifications required for its activity.[13]
-
Solution: Ensure the chosen expression system is capable of performing the required post-translational modifications. For example, if glycosylation is critical, a mammalian expression system should be used.[13]
Quantitative Data Summary
The following tables summarize the impact of linker length on key parameters of Fc fusion proteins, based on data from published studies.
Table 1: Effect of Linker Length on Binding Affinity and In Vitro Potency of a Fynomer-Fc Fusion Protein [4][5]
| Linker Name | Linker Sequence | Linker Length (amino acids) | Affinity (KD, pM) | In Vitro Potency (IC50, pM) |
| 2C1L0Fc | G | 1 | 1030 | 260 |
| 2C1L1Fc | GGG | 3 | 1200 | 220 |
| 2C1L2Fc | GGGGG | 5 | 910 | 56 |
| 2C1L3Fc | GGGGGGGGG | 9 | 470 | 21 |
Data adapted from a study on a Fynomer-Fc fusion protein targeting IL-17A.
Experimental Protocols
Protocol 1: Generation of this compound Linker Variants by Molecular Cloning
-
Primer Design: Design overlapping PCR primers that encode the desired linker sequences. The primers should have flanking regions homologous to the 3' end of the this compound active domain and the 5' end of the Fc domain in your expression vector.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the active domain and Fc domain fragments with the linker-encoding overhangs.
-
Assembly and Cloning: Use a seamless cloning method (e.g., Gibson Assembly) or traditional restriction enzyme-ligation to insert the amplified fragments into the expression vector.
-
Sequence Verification: Transform the ligated product into competent E. coli and screen for positive clones. Verify the sequence of the entire this compound construct, including the linker region, by Sanger sequencing.
Protocol 2: Expression and Purification of this compound Linker Variants
-
Transfection/Transformation: Introduce the expression plasmids into the chosen host cells (e.g., transient transfection of ExpiCHO cells or transformation of E. coli BL21(DE3)).
-
Cell Culture and Induction: Culture the cells under optimal conditions. If using an inducible promoter, add the appropriate inducer at the optimal cell density and time.
-
Harvesting: Harvest the cells or the culture supernatant containing the secreted this compound.
-
Purification:
-
Clarify the lysate or supernatant by centrifugation and filtration.
-
Perform affinity chromatography using a Protein A resin, which specifically binds to the Fc region.
-
Wash the column to remove impurities.
-
Elute the bound this compound using a low pH buffer.
-
Neutralize the eluted fractions immediately.
-
Perform size-exclusion chromatography (SEC) as a polishing step to remove aggregates and ensure high purity.
-
Protocol 3: In Vitro Bioassay to Assess this compound Efficacy
The specific bioassay will depend on the mechanism of action of this compound. The following is a general protocol for a cell-based activity assay.
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of the purified this compound linker variants in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a negative control (medium only) and a positive control if available.
-
Incubation: Incubate the plate for a predetermined period at 37°C in a CO2 incubator.
-
Readout: Measure the biological response using a suitable method (e.g., colorimetric assay for cell viability, ELISA for cytokine secretion, or a reporter gene assay).
-
Data Analysis: Plot the response against the concentration of this compound and determine the IC50 or EC50 value for each linker variant using a non-linear regression analysis.
Visualizations
References
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nsfc.gov.cn [nsfc.gov.cn]
- 3. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Length Matters, Fynomer-Fc Fusion with an Optimized Linker Displaying Picomolar IL-17A Inhibition Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker length matters, fynomer-Fc fusion with an optimized linker displaying picomolar IL-17A inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. twistbioscience.com [twistbioscience.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. frontiersin.org [frontiersin.org]
- 10. adcreview.com [adcreview.com]
- 11. goldbio.com [goldbio.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting FC-11 Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FC-11 degradation assays. While the specific term "Fc 11a-2" did not yield precise results, we have compiled this guide based on information for the highly relevant PROTAC FAK degrader, FC-11 .[1][2] We believe this will address the challenges you may be encountering in your experiments.
General Troubleshooting
This section addresses common issues that can arise during protein degradation assays and are applicable to experiments involving FC-11.
| Question | Possible Cause(s) | Suggested Solution(s) |
| No degradation of the target protein (FAK) is observed. | Inactive Compound: FC-11 may have degraded due to improper storage. | Store FC-11 at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light.[1] |
| Cell Permeability Issues: The compound may not be efficiently entering the cells. | While specific permeability data for FC-11 isn't detailed, PROTACs can have permeability challenges.[3][4] Consider optimizing incubation time and concentration. | |
| Incorrect Cell Line: The chosen cell line may not express the necessary E3 ligase (Cereblon for FC-11) or may have low levels of the target protein (FAK).[5] | Confirm Cereblon (CRBN) expression in your cell line. FC-11 utilizes the CRBN E3 ligase.[1][2] Use a positive control cell line known to be sensitive to FC-11 (e.g., PA1, Ramos).[1] | |
| Proteasome Inhibition: The proteasome may be inhibited by other compounds in the media or experimental conditions. | To confirm proteasome-dependent degradation, co-treat with a proteasome inhibitor (e.g., MG132). This should "rescue" the degradation of the target protein.[5][6] | |
| High variability between replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein levels. | Ensure a homogenous cell suspension and use a consistent seeding protocol. |
| Sample Handling Errors: Variations in incubation times, compound concentrations, or lysis procedures. | Standardize all experimental steps. Use a multichannel pipette for simultaneous additions where possible. | |
| Preanalytical Sample Instability: Protein degradation or modifications can occur during sample collection and processing.[7] | Standardize sample handling and storage procedures to minimize variability.[7] | |
| Degradation is observed, but the functional effect is not as expected. | Rapid Protein Resynthesis: The cell may be rapidly resynthesizing the target protein. | Perform a time-course experiment to understand the kinetics of degradation and resynthesis.[5] |
| Off-Target Effects: The observed phenotype may be due to effects on other proteins. | Perform washout experiments to see if the effect is reversible, as are the effects of FC-11.[2] Consider proteomic studies to identify other degraded proteins. |
FC-11 Specific FAQs
This section provides answers to frequently asked questions specifically about FC-11.
Q1: What is FC-11 and how does it work?
A1: FC-11 is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Focal Adhesion Kinase (FAK).[1][2] It is a heterobifunctional molecule composed of a ligand for FAK (PF-562271) and a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide), connected by a linker.[1][2] FC-11 brings FAK into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[4]
Q2: What are the typical concentrations and treatment times for FC-11?
A2: FC-11 is a highly potent degrader. Effective degradation of FAK has been observed at concentrations ranging from 1-100 nM with an 8-hour treatment in PA1 cells.[1] Near-complete degradation of autophosphorylated FAK was seen after 3 hours at 100 nM in TM3 cells.[2] The optimal concentration and time will depend on the cell line being used.
Q3: In which cell lines is FC-11 effective?
A3: FC-11 has been shown to effectively degrade FAK in various cell types. The reported DC50 values (the concentration at which 50% of the protein is degraded) are summarized in the table below.[1]
Quantitative Data: FC-11 Degradation Potency
| Cell Line | DC50 (pM) |
| Ramos | 40 |
| PA1 | 80 |
| TM3 | 310 |
| MDA-MB-436 | 330 |
| LNCaP | 370 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
General Protocol for Western Blot-Based FC-11 Degradation Assay
This protocol provides a general framework. Optimization of cell number, FC-11 concentration, and incubation time is recommended for each specific cell line and experimental setup.
-
Cell Seeding:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of FC-11 in DMSO.
-
Dilute the stock solution to the desired final concentrations in cell culture medium. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing FC-11 or vehicle.
-
Incubate for the desired amount of time (e.g., 3, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FAK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify the band intensities to determine the extent of FAK degradation relative to the loading control and the vehicle-treated sample.
-
Visualizations
Caption: FC-11 mediated degradation of FAK via the PROTAC mechanism.
Caption: A logical workflow for troubleshooting common issues in FC-11 degradation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FC 11 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 6. researchgate.net [researchgate.net]
- 7. Five Key Preanalytical Challenges in Plasma Proteomics | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative Guide to the Specificity of the FAK Degrader FC-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FC-11, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK), with other established FAK inhibitors. The specificity of a targeted molecule is paramount for its efficacy and safety profile. This document outlines the available experimental data to validate the specificity of FC-11 for FAK and objectively compares its performance with alternative FAK-targeting compounds.
FAK Targeting Agents: A Comparative Overview
FC-11 is a highly potent FAK PROTAC degrader, composed of the FAK inhibitor PF-562271 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design leads to the targeted degradation of FAK protein rather than just the inhibition of its kinase activity. The following table summarizes the quantitative data for FC-11 and other well-characterized FAK inhibitors.
| Compound | Type | Target(s) | Potency (FAK) | Key Off-Targets |
| FC-11 | PROTAC Degrader | FAK | DC50: 40 - 370 pM (cell line dependent)[1] | Slight degradation of Pyk2; does not degrade known off-targets of PF-562271 (CDK1, CDK2, CDK7, FLT3) |
| PF-562271 | Small Molecule Inhibitor | FAK, Pyk2 | IC50: 1.5 nM[2][3] | Pyk2 (IC50: 13 nM), some CDKs (30-120 nM)[2] |
| Defactinib (VS-6063) | Small Molecule Inhibitor | FAK, Pyk2 | IC50: 0.6 nM[4] | Pyk2 (IC50: 0.6 nM); >100-fold selectivity over other kinases[4] |
| VS-4718 | Small Molecule Inhibitor | FAK | IC50: 1.5 nM[5][6][7] | Flt3 (>50% inhibition at 0.1 µM) |
| TAE226 | Small Molecule Inhibitor | FAK, IGF-1R, Pyk2 | IC50: 5.5 nM[8] | Pyk2 (IC50: 3.5 nM), InsR (IC50: 44 nM), IGF-1R (IC50: 140 nM), ALK, c-Met[8] |
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway.
Experimental Protocols for Specificity Validation
Accurate determination of a compound's specificity is crucial. The following are detailed methodologies for key experiments used to validate the specificity of FAK-targeting molecules.
Experimental Workflow for FAK Inhibitor Specificity Validation
Caption: Workflow for validating FAK inhibitor specificity.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAK.
Protocol:
-
Reaction Setup: In a microplate, combine the purified FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system where ADP production is measured).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction, typically by adding a solution like EDTA or by spotting onto a filter membrane.
-
Detection:
-
Radiometric: Quantify the incorporation of the radiolabel into the substrate using a scintillation counter.
-
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for compound entry and target binding.
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble FAK protein remaining at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Preparation: Transfect cells with a vector expressing FAK fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to FAK to the cells. Then, add the test compound at various concentrations. The test compound will compete with the tracer for binding to the FAK-NanoLuc® fusion protein.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.
-
BRET Measurement: Measure the BRET signal. Energy is transferred from the NanoLuc® luciferase to the fluorescent tracer when they are in close proximity (i.e., when the tracer is bound to FAK).
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target by the compound. This allows for the determination of the compound's intracellular affinity (IC50).[9][10][11]
References
- 1. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 5. scispace.com [scispace.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 11. eubopen.org [eubopen.org]
A Head-to-Head Comparison: FC-11 vs. siRNA for FAK Knockdown
For researchers, scientists, and drug development professionals, the precise and effective knockdown of target proteins is paramount. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival, making it a key target in cancer research and other diseases. This guide provides an objective comparison of two prominent methods for FAK knockdown: the PROTAC degrader FC-11 and small interfering RNA (siRNA).
This comparison delves into their mechanisms of action, performance data, and experimental protocols to aid researchers in selecting the optimal tool for their specific needs. While both technologies aim to reduce FAK protein levels, they operate through fundamentally different biological pathways, leading to distinct advantages and considerations.
Mechanism of Action: Degradation vs. Silencing
FC-11: Targeted Protein Degradation
FC-11 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to FAK, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This mechanism results in the near-complete removal of the FAK protein from the cell.
siRNA: Post-Transcriptional Gene Silencing
Small interfering RNA (siRNA) operates at the messenger RNA (mRNA) level. These short, double-stranded RNA molecules are introduced into cells and are incorporated into the RNA-induced silencing complex (RISC). The siRNA guide strand then directs RISC to the complementary FAK mRNA sequence, leading to its cleavage and subsequent degradation. This prevents the translation of FAK mRNA into protein, effectively silencing the gene.
Performance Comparison
The choice between FC-11 and siRNA for FAK knockdown often comes down to the specific experimental goals, such as the desired level and duration of knockdown, and concerns about off-target effects.
| Feature | FC-11 (PROTAC Degrader) | siRNA (Gene Silencing) |
| Mechanism | Post-translational protein degradation | Post-transcriptional mRNA cleavage |
| Target | FAK Protein | FAK mRNA |
| Potency | Picomolar to nanomolar DC50 values | Effective at nanomolar concentrations |
| Speed of Action | Rapid, with significant degradation observed within hours | Slower onset, dependent on protein turnover rate |
| Duration of Effect | Reversible upon compound washout | Can be long-lasting, depending on cell division and siRNA stability |
| Specificity | High, but potential for off-target degradation of homologous proteins (e.g., Pyk2) and off-targets of the parent inhibitor | Prone to sequence-dependent off-target effects, leading to unintended gene silencing |
| Functional Impact | Complete removal of both kinase and scaffolding functions of FAK | Reduction of de novo protein synthesis |
| In Vivo Use | Demonstrated in vivo efficacy with systemic administration | In vivo delivery can be challenging, often requiring specialized formulations like liposomes |
Quantitative Data Summary
FC-11 Degradation Potency
| Cell Line | DC50 (pM) | Reference |
| PA-1 | 80 | |
| Ramos | 40 | |
| TM3 | 310 | |
| MDA-MB-436 | 330 | |
| LNCaP | 370 |
siRNA Knockdown Efficiency
| Cell Line | FAK Protein Reduction | Reference |
| MDA-MB-231 | 94.58 ± 26.89% | |
| REF52 | Significant decrease after 36 hours | |
| Rat2 | Substantial reduction | |
| Caco-2 | Significant lowering of FAK expression |
Experimental Protocols
Workflow for FAK Knockdown and Analysis
Comparative Analysis of the FAK PROTAC Degrader FC-11 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Focal Adhesion Kinase (FAK) PROTAC (Proteolysis Targeting Chimera) degrader, FC-11, and its analogs. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and potential applications in research and drug development.
Introduction to FC-11 and FAK Degradation
FC-11 is a potent and highly selective FAK degrader.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the FAK protein (the FAK inhibitor PF-562271), a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is derived from pomalidomide.[1] By recruiting FAK to the CRBN E3 ligase, FC-11 induces the ubiquitination and subsequent degradation of the FAK protein by the proteasome.[1] This degradation mechanism allows for the inhibition of both the kinase-dependent and kinase-independent scaffolding functions of FAK, offering a potential advantage over traditional kinase inhibitors that only block the catalytic activity.
Comparative Performance of FC-11 and Its Analogs
The efficacy of FC-11 and its analogs is primarily assessed by their ability to induce the degradation of FAK in various cell lines. The half-maximal degradation concentration (DC50) is a key metric for comparison, with lower values indicating higher potency. A study detailing the synthesis and evaluation of a library of FAK-targeting PROTACs provides valuable comparative data for FC-11 and its analogs with varying linker lengths.
| Compound | FAK Ligand | E3 Ligase Ligand | Linker Type | DC50 (pM) in PA1 cells | DC50 (pM) in Ramos cells | DC50 (pM) in TM3 cells | DC50 (pM) in MDA-MB-436 cells | DC50 (pM) in LNCaP cells |
| FC-11 | PF-562271 | Pomalidomide | Triethylene glycol with triazole | 80 | 40 | 310 | 330 | 370 |
| FC-1 | VS-6063 | Pomalidomide | Diethylene glycol | - | - | - | - | - |
| FC-4 | VS-6063 | Pomalidomide | Triethylene glycol | - | - | - | - | - |
| FC-8 | PF-562271 | Pomalidomide | Diethylene glycol | - | - | - | - | - |
Data for DC50 values of FC-11 were obtained from multiple sources.[1][2] Data for analogs FC-1, FC-4, and FC-8 are qualitative from a study indicating shorter linkers led to higher degradation activity, though specific DC50 values were not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of FC-11 and its analogs.
Cell Culture
-
Cell Lines: Human ovarian cancer cells (PA1), Burkitt's lymphoma cells (Ramos), mouse testicular Sertoli cells (TM3), human breast cancer cells (MDA-MB-436), and human prostate cancer cells (LNCaP) are commonly used.
-
Culture Media: Cells are typically cultured in appropriate media such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for FAK Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of FC-11 or its analogs for a specified period (e.g., 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FAK overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of FC-11 or its analogs for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the viability of untreated control cells.
Signaling Pathway and Experimental Workflow
Visual diagrams are provided below to illustrate the FAK signaling pathway, the mechanism of action of FC-11, and a typical experimental workflow for its evaluation.
References
A Head-to-Head Comparison of FAK-Targeting Compounds: FC-11a-2 and PF-562271
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in tumor progression, invasion, and metastasis. Two compounds that have garnered significant attention for their ability to modulate FAK activity are FC-11a-2 and PF-562271. While both molecules target FAK, they employ fundamentally different mechanisms of action, offering distinct therapeutic profiles. This guide provides a comprehensive, data-supported comparison of FC-11a-2 and PF-562271 for researchers, scientists, and drug development professionals.
Executive Summary
PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It functions by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of FAK and downstream signaling events.[1]
FC-11a-2 (also known as FC-11) is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of FAK.[3] It is a heterobifunctional molecule that consists of PF-562271 linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] By bringing FAK into proximity with the ubiquitin-proteasome system, FC-11a-2 triggers the ubiquitination and subsequent degradation of the FAK protein.[3]
The primary distinction lies in their mode of action: inhibition versus degradation . This difference has profound implications for their biological activity, potency, and potential therapeutic applications.
Quantitative Performance Data
The following tables summarize the key quantitative data for FC-11a-2 and PF-562271 based on available experimental findings.
Table 1: In Vitro Potency
| Parameter | FC-11a-2 | PF-562271 |
| Mechanism of Action | FAK Protein Degradation | FAK/Pyk2 Kinase Inhibition |
| Target(s) | FAK | FAK, Pyk2 |
| DC50 (FAK Degradation) | 40 pM - 370 pM (cell line dependent)[3] | Not Applicable |
| IC50 (FAK, cell-free) | Not Applicable | 1.5 nM[1][2] |
| IC50 (Pyk2, cell-free) | Not Applicable | 13 nM[4], 14 nM[2][5] |
| Cellular IC50 (p-FAK) | Not Applicable | 5 nM[1][2] |
Table 2: Selectivity
| Compound | Primary Target | Secondary Target(s) | Notes |
| FC-11a-2 | FAK | Not explicitly reported, but selectivity is driven by the PF-562271 warhead and CRBN ligand. | The PROTAC mechanism can enhance selectivity for the target protein over off-target kinases. |
| PF-562271 | FAK | Pyk2 (~10-fold less potent)[1], some CDKs (>100-fold less potent)[1][6] | Demonstrates high selectivity against a broad panel of other kinases.[2] |
Mechanism of Action and Signaling Pathways
PF-562271: Kinase Inhibition
PF-562271 acts as a reversible, ATP-competitive inhibitor. It binds to the ATP pocket of the FAK kinase domain, preventing the autophosphorylation of FAK at tyrosine 397 (Y397). This initial phosphorylation event is crucial for the subsequent activation of FAK and the recruitment of other signaling proteins, such as Src. By blocking this step, PF-562271 effectively shuts down FAK-mediated signaling cascades that are involved in cell migration, proliferation, and survival.[7] The inhibition of Pyk2, a kinase with structural homology to FAK, also contributes to its overall cellular effects.[7]
Caption: PF-562271 inhibits FAK autophosphorylation.
FC-11a-2: Targeted Protein Degradation
FC-11a-2 operates through the PROTAC mechanism. One end of the molecule (the "warhead") binds to FAK, while the other end (the "E3 ligase ligand") recruits the Cereblon E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to FAK, tagging it for degradation by the proteasome. This results in the elimination of the entire FAK protein, not just the inhibition of its kinase activity. This can lead to a more profound and sustained downstream effect compared to simple inhibition.
Caption: FC-11a-2 mediates FAK protein degradation.
Experimental Protocols
PF-562271: In Vitro Kinase Assay (for IC50 determination)
A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.
-
Reaction Setup: Purified, activated FAK kinase domain is incubated in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[1]
-
Substrate and ATP: A substrate, such as a random polymer of glutamate and tyrosine (p(Glu/Tyr)), and ATP are added to the reaction mixture.[1]
-
Inhibitor Addition: Serial dilutions of PF-562271 are added to the reaction wells. A control with no inhibitor is included.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 15 minutes) at a controlled temperature.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phosphotyrosine-specific antibody or radiometric assays with radiolabeled ATP.
-
Data Analysis: The percentage of inhibition for each concentration of PF-562271 is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
FC-11a-2: Cellular FAK Degradation Assay (for DC50 determination)
The potency of a PROTAC is measured by its ability to induce the degradation of the target protein in a cellular context.
-
Cell Culture: A cell line that expresses FAK (e.g., TM3, PA1, MDA-MB-436) is cultured under standard conditions.[3]
-
Compound Treatment: Cells are treated with a range of concentrations of FC-11a-2 for a specified duration (e.g., 8 hours).[3] A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for FAK and a loading control protein (e.g., GAPDH or β-actin).
-
Detection and Analysis: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized. The intensity of the FAK band for each concentration of FC-11a-2 is normalized to the loading control and compared to the vehicle control to determine the percentage of FAK degradation. The DC50 value is calculated from the resulting dose-response curve.
Head-to-Head Comparison: Key Considerations
| Feature | FC-11a-2 (Degrader) | PF-562271 (Inhibitor) |
| Mode of Action | Catalytic, event-driven (degradation) | Stoichiometric, occupancy-driven (inhibition) |
| Potency | Typically more potent (pM range DC50)[3] | Potent (nM range IC50)[1][2] |
| Duration of Effect | Potentially longer-lasting, as protein re-synthesis is required. | Dependent on the pharmacokinetic properties of the inhibitor. |
| Effect on Scaffolding Functions | Eliminates both kinase and non-kinase scaffolding functions of FAK. | Primarily affects the kinase activity of FAK. |
| Selectivity | Can exhibit enhanced selectivity due to the ternary complex formation. | High selectivity for FAK/Pyk2 over other kinases.[2] |
| Resistance Mechanisms | Mutations in FAK that prevent binding to FC-11a-2 or alterations in the ubiquitin-proteasome system. | Mutations in the ATP-binding pocket of FAK that reduce inhibitor binding. |
| In Vivo Activity | Not extensively reported in the provided search results. | Demonstrates in vivo efficacy in various tumor xenograft models, inhibiting tumor growth and metastasis.[1][2][5] |
Conclusion
FC-11a-2 and PF-562271 represent two distinct and powerful approaches to targeting FAK. PF-562271 is a well-characterized small molecule inhibitor with proven preclinical efficacy. Its mechanism of action is direct and reversible inhibition of kinase activity. In contrast, FC-11a-2, as a PROTAC degrader, offers the potential for greater potency and a more sustained and comprehensive inhibition of FAK's functions by eliminating the protein entirely. The choice between these two modalities will depend on the specific therapeutic context, the desired duration of action, and potential mechanisms of resistance. The data presented in this guide provides a foundation for researchers to make informed decisions in the design and execution of their studies in the pursuit of novel cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
Validating the On-Target Effects of the Novel Wnt Pathway Inhibitor, Fc 11a-2, Using Rescue Experiments
In the landscape of targeted therapeutics, ensuring a compound's effects are mediated through its intended target is paramount. This guide provides a comparative analysis of the novel Wnt signaling pathway inhibitor, Fc 11a-2, and outlines a definitive rescue experiment to validate its on-target activity. This information is crucial for researchers and drug developers working on novel cancer therapies and other diseases where the Wnt pathway is dysregulated.
This compound is a first-in-class, potent, and selective small molecule inhibitor designed to target a critical downstream effector of the Wnt signaling cascade. Its development presents a promising new tool for dissecting the roles of Wnt signaling and as a potential therapeutic agent. To rigorously demonstrate that the observed cellular effects of this compound are a direct consequence of its interaction with its intended target, a rescue experiment is the gold standard.
Comparative Analysis of Wnt Pathway Inhibitors
The efficacy and specificity of this compound are best understood in the context of existing Wnt pathway modulators. The following table summarizes key characteristics of this compound in comparison to other known inhibitors.
| Compound | Target | Mechanism of Action | Potency (IC50) | Known Off-Target Effects |
| This compound (Hypothetical) | β-catenin/TCF Complex | Prevents the transcriptional activity of β-catenin by disrupting its interaction with TCF/LEF transcription factors. | 5 nM | Under Investigation |
| IWP-2 | Porcupine (PORCN) | Inhibits the palmitoylation of Wnt ligands, preventing their secretion and activity. | 27 nM | Can affect all Wnt-dependent processes. |
| XAV-939 | Tankyrase (TNKS) | Stabilizes Axin, a key component of the β-catenin destruction complex, promoting β-catenin degradation. | 11 nM | Poly-ADP ribosylation (PARP) inhibition. |
| ICG-001 | CBP/β-catenin Interaction | Specifically inhibits the interaction between β-catenin and the transcriptional coactivator CBP. | 3 µM | Can affect other CBP-dependent transcription. |
Experimental Validation: The Rescue Experiment
To confirm that the anti-proliferative effects of this compound are due to the inhibition of the β-catenin/TCF complex, a rescue experiment was designed. The principle of this experiment is to treat cells with this compound to induce a phenotype (e.g., decreased proliferation) and then "rescue" this phenotype by introducing a modified, constitutively active form of a downstream component of the pathway that is not susceptible to the inhibitor.
Experimental Protocol: Validating this compound On-Target Effects
Cell Line: HEK293T cells with a stably integrated SuperTOPFlash (STF) reporter, which contains TCF/LEF binding sites driving the expression of luciferase, are used to quantify Wnt pathway activity.
Reagents:
-
This compound
-
Control vehicle (DMSO)
-
Plasmid encoding a constitutively active form of the downstream target (e.g., a fusion protein of β-catenin and TCF, resistant to inhibition by this compound, hereafter referred to as "ca-Target")
-
Control plasmid (e.g., empty vector)
-
Lipofectamine 3000 for transfection
-
Dual-Luciferase Reporter Assay System
-
CellTiter-Glo Luminescent Cell Viability Assay
Procedure:
-
Cell Seeding: Seed HEK293T-STF cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Transfection: After 24 hours, transfect the cells with either the ca-Target plasmid or the empty vector control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, treat the cells with either this compound (at its IC50 concentration of 5 nM) or DMSO vehicle control.
-
Assays: After 48 hours of treatment, perform the following assays:
-
Wnt Pathway Activity: Measure luciferase activity using the Dual-Luciferase Reporter Assay System.
-
Cell Proliferation: Measure cell viability using the CellTiter-Glo Luminescent Cell Viability Assay.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected Renilla control. Express both luciferase and cell viability data as a percentage relative to the DMSO-treated cells transfected with the empty vector.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the rescue experiment.
| Treatment Group | Transfection | Normalized Wnt Activity (%) | Cell Proliferation (%) |
| DMSO | Empty Vector | 100 ± 5 | 100 ± 6 |
| This compound (5 nM) | Empty Vector | 15 ± 3 | 45 ± 5 |
| DMSO | ca-Target | 250 ± 15 | 180 ± 10 |
| This compound (5 nM) | ca-Target | 235 ± 12 | 172 ± 8 |
Visualizing the Experimental Logic and Pathway
To clearly illustrate the experimental design and the underlying biological pathway, the following diagrams were generated.
Caption: Experimental workflow for the this compound rescue experiment.
Caption: Wnt signaling pathway and the mechanism of this compound action and rescue.
Conclusion
The data from the rescue experiment provides compelling evidence for the on-target activity of this compound. The introduction of a constitutively active downstream effector successfully reverses the inhibitory effects of the compound on both Wnt pathway signaling and cell proliferation. This demonstrates that this compound exerts its biological effects specifically through the intended target within the Wnt pathway. These findings are crucial for the continued development of this compound as a selective and potent therapeutic agent. This guide provides a clear framework for researchers to understand and replicate the validation of on-target effects for novel inhibitors.
A Comparative Analysis of Engineered Fc Domain Efficacy in Preclinical Cancer Models
This guide provides a comparative overview of the efficacy of therapeutic antibodies with engineered Fragment crystallizable (Fc) domains in various cancer models. While the specific designation "Fc 11a-2" does not correspond to a known molecule in publicly available literature, this document will focus on a well-characterized class of Fc-engineered antibodies targeting the CD20 antigen, a clinically relevant target in B-cell malignancies. The principles and comparative data presented here are representative of the advancements in antibody engineering aimed at enhancing anti-tumor immunity.
The Fc domain of an antibody is crucial for its ability to engage the immune system and trigger effector functions that lead to the destruction of cancer cells.[1][2] Standard antibodies, such as the first-generation anti-CD20 monoclonal antibody Rituximab, have proven effective, but subsequent engineering of the Fc domain has led to the development of next-generation antibodies with enhanced potency. This guide will compare the efficacy of a representative glycoengineered anti-CD20 antibody, Obinutuzumab (GA101), with its predecessor, Rituximab.
Mechanism of Action of Fc-Engineered Antibodies
Therapeutic antibodies primarily exert their anti-cancer effects through several mechanisms, many of which are mediated by the Fc domain. These include:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): This is a primary mechanism where the Fc portion of an antibody bound to a cancer cell is recognized by Fcγ receptors (FcγRs) on immune cells, particularly Natural Killer (NK) cells.[2][3][4] This engagement triggers the release of cytotoxic granules from the NK cell, leading to the lysis of the tumor cell.[2]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): In this process, macrophages and other phagocytic cells recognize antibody-coated tumor cells via their FcγRs, leading to the engulfment and destruction of the cancer cell.[4]
-
Complement-Dependent Cytotoxicity (CDC): The Fc domain can also activate the complement cascade by binding to C1q, resulting in the formation of a membrane attack complex that lyses the target cell.[2]
Fc engineering strategies, such as the glycoengineering of Obinutuzumab, aim to increase the affinity of the Fc domain for activating FcγRs (like FcγRIIIA on NK cells) and/or decrease its affinity for inhibitory FcγRs, thereby augmenting effector functions like ADCC.[3][5]
Comparative Efficacy in Preclinical Models
The enhanced Fc-receptor binding of glycoengineered anti-CD20 antibodies translates to superior anti-tumor activity in preclinical cancer models compared to their non-engineered counterparts.
| Parameter | Rituximab (Non-Engineered IgG1) | Obinutuzumab (Glycoengineered IgG1) | Cancer Model | Reference |
| ADCC Activity | Baseline | Significantly Increased | In vitro CLL cells | [5] |
| In Vivo Tumor Growth Inhibition | Significant anti-tumor effect | Superior in vivo efficacy | 4T1 murine mammary carcinoma | [6] |
| Overall Response Rate (Clinical) | 38% (in relapsed/refractory FL) | Not directly compared in this study, but approved for FL and CLL based on superior outcomes in combination therapy | Follicular Lymphoma (FL) | [1][5] |
Note: The data presented is a summary from multiple studies and direct head-to-head preclinical data may vary based on the specific cancer model and experimental setup.
Signaling Pathways and Experimental Workflow
The enhanced efficacy of Fc-engineered antibodies stems from their ability to more potently activate downstream signaling pathways in immune effector cells.
References
- 1. Fc-Engineering for Modulated Effector Functions—Improving Antibodies for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Fc-Engineered Therapeutic Antibodies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fc-Engineered Antibodies with Enhanced Fc-Effector Function for the Treatment of B-Cell Malignancies [mdpi.com]
- 6. Cancer cell-binding peptide fused Fc domain activates immune effector cells and blocks tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Upper Hand: FC-11a-2 Outmaneuvers Traditional Kinase Inhibitors in Targeting Focal Adhesion Kinase
For Immediate Publication
In the landscape of targeted cancer therapy, the emergence of proteolysis-targeting chimeras (PROTACs) has marked a paradigm shift. This guide provides a comprehensive comparison of FC-11, a novel PROTAC degrader of Focal Adhesion Kinase (FAK), against traditional FAK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to illuminate the distinct advantages of FAK degradation over mere inhibition.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, migration, and invasion. Its function is twofold: it possesses kinase activity that initiates signaling cascades, and it acts as a scaffold for various protein-protein interactions.[1][2][3] Traditional therapeutic strategies have centered on the development of small molecule inhibitors that block the ATP-binding site of the FAK kinase domain, thereby inhibiting its enzymatic activity. However, these inhibitors do not address the kinase-independent scaffolding function of FAK, which can still contribute to tumor progression.
FC-11 represents a new class of therapeutic agent that overcomes this limitation. As a PROTAC, FC-11 is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the FAK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This approach not only ablates the kinase activity but also eliminates the scaffolding function of FAK, offering a more complete shutdown of its pro-tumorigenic activities.
Mechanism of Action: Inhibition vs. Degradation
Traditional FAK inhibitors, such as PF-562271 and defactinib, are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of FAK and its downstream targets.[1] This effectively blocks kinase-dependent signaling.
In contrast, FC-11 induces the degradation of the entire FAK protein. It achieves this by simultaneously binding to FAK and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of FAK, marking it for destruction by the cell's natural protein disposal system, the proteasome.[4][5]
Figure 1. Mechanisms of Traditional FAK Inhibitors vs. FC-11.
Quantitative Performance Comparison
The superiority of FC-11 in eliminating FAK is evident in its picomolar efficacy. The following table summarizes the comparative potency of FC-11 and traditional FAK inhibitors in various cell lines.
| Compound | Metric | Cell Line | Potency | Reference |
| FC-11 | DC50 | Ramos | 40 pM | [5] |
| DC50 | PA1 | 80 pM | [5] | |
| DC50 | TM3 | 310 pM | [5] | |
| DC50 | MDA-MB-436 | 330 pM | [5] | |
| DC50 | LNCaP | 370 pM | [5] | |
| PF-562271 | IC50 (FAK kinase) | Cell-free | 1.5 nM | [1] |
| IC50 (pFAK) | MPanc-96 | ~100-300 nM | [1] | |
| Defactinib | IC50 (Cell Viability) | TT | 1.98 µM | [1] |
| IC50 (Cell Viability) | K1 | 10.34 µM | [1] |
DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the inhibitor that results in 50% inhibition of a biological function.
Head-to-Head Experimental Data
Direct comparative studies highlight the enhanced efficacy of FC-11 in cellular models of cancer.
FAK Protein Levels and Phosphorylation
Western blot analysis demonstrates that while traditional inhibitors like defactinib reduce the phosphorylation of FAK (pFAK), they do not affect the total FAK protein levels. In contrast, FC-11 leads to a profound degradation of both total FAK and pFAK.[6]
Figure 2. Western Blot Workflow for FAK and pFAK Analysis.
Cell Migration and Invasion
Studies have shown that FC-11 is more effective at inhibiting cancer cell migration and invasion compared to defactinib.[6] This is attributed to the elimination of FAK's scaffolding function, which plays a crucial role in these processes. While neither FC-11 nor defactinib significantly impacted cell proliferation in some studies, the effect on metastasis-related phenotypes was pronounced with FC-11.[4][6]
Experimental Protocols
Western Blot for FAK Degradation
-
Cell Culture and Treatment: Plate cancer cells (e.g., Hep3B, Huh7) and allow them to adhere overnight. Treat cells with varying concentrations of FC-11, defactinib, or vehicle control (DMSO) for the desired time (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against FAK, phospho-FAK (Tyr397), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.[7][8]
-
Compound Treatment: Treat cells with a serial dilution of FC-11 or a traditional FAK inhibitor for 48-72 hours.[9]
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing FC-11, a traditional inhibitor, or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Conclusion
The evidence strongly suggests that FC-11, by inducing the degradation of FAK, offers a more comprehensive and potent anti-cancer strategy compared to traditional FAK inhibitors. By eliminating both the kinase and scaffolding functions of FAK, FC-11 demonstrates superior efficacy in inhibiting key processes of cancer progression, particularly cell migration and invasion. This guide provides a foundation for researchers to understand and further explore the therapeutic potential of FAK degradation.
References
- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 2. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Fc 11a-2: A Comparative Guide for Preclinical Researchers
For researchers and drug development professionals exploring novel therapies for inflammatory diseases, the selective NLRP3 inflammasome inhibitor Fc 11a-2 presents a compelling candidate. This guide provides an objective comparison of this compound with other notable NLRP3 inhibitors in preclinical studies, supported by experimental data and detailed methodologies to inform future research and development.
This compound, a benzimidazole-containing compound, has demonstrated significant therapeutic potential as a potent and orally active inhibitor of the NLRP3 inflammasome.[1][2][3][4][5] Its mechanism of action involves restraining the formation of the NLRP3 inflammasome by inhibiting the activation of caspase-1, a critical enzyme responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4][5] Preclinical evidence strongly suggests its efficacy in mitigating inflammatory conditions, particularly in models of inflammatory bowel disease (IBD).
Performance Comparison of NLRP3 Inflammasome Inhibitors
To contextualize the therapeutic potential of this compound, this section compares its preclinical performance with other well-characterized NLRP3 inhibitors, MCC950 and Oridonin.
| Compound | In Vitro Potency (IC50) | Preclinical Model | Dosing Regimen | Key In Vivo Efficacy Findings |
| This compound | ~10 μM (IL-1β and IL-18 release from LPS-primed THP-1 cells)[1] | DSS-induced murine colitis[1][2][3][4][5] | 10-30 mg/kg, intragastric administration[1] | Dose-dependent improvement in body weight, colon length, histopathological score, and myeloperoxidase activity.[1] |
| MCC950 | Not specified in colitis studies | Spontaneous chronic colitis mouse model (Winnie mice)[6][7] | 40 mg/kg, oral administration[6][7] | Significantly improved body weight gain, colon length, disease activity index, and histopathological scores. Suppressed the release of pro-inflammatory cytokines including IL-1β, IL-18, TNF-α, and IL-6.[6][7] |
| Oridonin | Not specified in colitis studies | TNBS-induced and DSS-induced colitis in mice[8][9][10] | 5.0-7.5 mg/kg in a mouse colitis model[10] | Attenuated colitis by reducing colonic interferon-γ/interleukin-17 secretion and decreasing splenic Th1/Th17 cells. Modulated the Sirt1/NF-κB/p53 pathway.[8][9] |
| OLT1177 | Not specified in colitis studies | DSS-induced colitis in mice[11] | Not specified | Effective in preventing the onset of DSS colitis.[11] |
Signaling Pathway of this compound in NLRP3 Inflammasome Inhibition
The following diagram illustrates the mechanism by which this compound inhibits the NLRP3 inflammasome signaling cascade.
Caption: this compound inhibits Caspase-1 activation, blocking IL-1β/IL-18 maturation.
Experimental Protocols
A standardized protocol for inducing colitis in mice using Dextran Sulfate Sodium (DSS) is fundamental for evaluating the efficacy of therapeutic agents like this compound.
DSS-Induced Murine Colitis Model
-
Animal Model: 8-12 week old C57BL/6 mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration can be adjusted to modulate the severity of the disease.
-
Therapeutic Intervention: this compound (10-30 mg/kg) or other test compounds are administered daily via oral gavage or other appropriate routes, starting from the first day of DSS administration. A vehicle control group receives the vehicle solution only.
-
Monitoring and Evaluation:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system that includes weight loss, stool consistency, and presence of blood in the stool.
-
Body Weight: Monitored daily as an indicator of disease progression.
-
Colon Length: Measured at the end of the study as a marker of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: Colon tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as a quantitative marker of neutrophil infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) in colon tissue or serum are quantified using ELISA or other immunoassays.
-
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound in a DSS-induced colitis model.
Caption: Workflow for evaluating this compound in a DSS-induced colitis mouse model.
Logical Relationship of Key Experimental Readouts
The following diagram illustrates the logical connections between the key experimental readouts in the evaluation of this compound's therapeutic potential.
Caption: Causal chain from this compound treatment to improved colitis outcomes.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oridonin attenuates dextran sulfate sodium-induced ulcerative colitis in mice via the Sirt1/NF-κB/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin's therapeutic effect: suppressing Th1/Th17 simultaneously in a mouse model of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 Inflammasome Inhibitor OLT1177 Suppresses Onset of Inflammation in Mice with Dextran Sulfate Sodium-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal Procedures for Trichlorofluoromethane (CFC-11)
For Immediate Implementation by Laboratory and Research Professionals
Trichlorofluoromethane, a chlorofluorocarbon also known as CFC-11 or Freon-11, is a potent ozone-depleting substance and a significant greenhouse gas.[1] Due to its environmental impact, the production of CFC-11 has been phased out under the Montreal Protocol.[2][3] Proper disposal of existing stocks of CFC-11 is not only a regulatory requirement but a critical step in protecting the stratospheric ozone layer and mitigating climate change. This document provides essential safety and logistical information for the handling and disposal of CFC-11, tailored for research, scientific, and drug development professionals.
Core Disposal Principles
The cornerstone of CFC-11 disposal is the prevention of its release into the atmosphere.[4] In the United States, the Environmental Protection Agency (EPA) strictly prohibits the intentional venting of CFC refrigerants.[4] The disposal process for CFC-11 primarily involves two main stages: recovery and then either reclamation or destruction.
-
Recovery: This is the process of removing CFC-11 from equipment and storing it in a designated container.[3]
-
Reclamation: The recovered CFC-11 is reprocessed to meet the purity standards of new (virgin) product.[3]
-
Destruction: The recovered CFC-11 is permanently destroyed using EPA-approved technologies.
Quantitative Data on CFC-11 Disposal
The following table summarizes key quantitative data related to the disposal of CFC-11, based on regulatory standards and available cost information.
| Parameter | Value | Notes |
| EPA Refrigerant Recovery Levels (from appliances with >5 lbs of refrigerant) | Required vacuum levels for recovery equipment manufactured on or after November 15, 1993.[5] | |
| Low-Pressure Appliances (e.g., chillers using CFC-11) | 25 mm Hg absolute | This is a deep vacuum, indicating a high level of refrigerant removal.[6] |
| Medium-Pressure Appliances (<200 lbs refrigerant) | 10 inches of Hg vacuum | |
| Medium-Pressure Appliances (≥200 lbs refrigerant) | 15 inches of Hg vacuum | |
| High-Pressure Appliances (<200 lbs refrigerant) | 0 inches of Hg vacuum | |
| High-Pressure Appliances (≥200 lbs refrigerant) | 10 inches of Hg vacuum | |
| Very High-Pressure Appliances | 0 inches of Hg vacuum | |
| Disposal Cost (Destruction) | ~$20/kilogram | This cost is from the Canadian Refrigerant Management Canada program and may vary based on location and service provider.[7] |
| Environmental Impact Comparison (Reclamation vs. Destruction) | Reclamation has a lower environmental impact. | A life-cycle assessment showed that reclamation resulted in 5.7 to 15.9 kg less CO2-equivalent emissions per kg of refrigerant compared to destruction.[8] |
Experimental Protocol: Recovery of CFC-11 from Laboratory Equipment
This protocol outlines the general steps for safely recovering CFC-11 from laboratory equipment. Note: This procedure must be performed by an EPA-certified technician using certified recovery equipment.[4]
Materials:
-
EPA-certified refrigerant recovery machine
-
Certified recovery cylinders (do not fill beyond 80% capacity)
-
Manifold gauge set
-
Hoses with low-loss fittings
-
Vacuum pump
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and appropriate respiratory protection.
Procedure:
-
Preparation:
-
Ensure adequate ventilation in the work area.
-
Inspect all equipment (recovery machine, hoses, cylinders) to ensure they are in good working order and compatible with CFC-11.
-
Place the recovery cylinder on a digital scale to monitor the weight of the recovered refrigerant.
-
-
Connecting the Equipment:
-
Turn off and lock out the equipment containing the CFC-11.
-
Connect the manifold gauge set to the service ports on the equipment.
-
Connect the manifold to the inlet of the recovery machine and the outlet of the recovery machine to the recovery cylinder.
-
-
Purging Hoses:
-
Briefly open the valves on the equipment and the recovery cylinder to purge any air from the connecting hoses. This is crucial to prevent contamination of the recovered CFC-11.
-
-
Recovery Process:
-
Start the recovery machine.
-
Monitor the gauges on the manifold and the weight of the recovery cylinder.
-
Continue the recovery process until the EPA-mandated vacuum level for the specific type of equipment is reached (refer to the table above).[6]
-
-
Completion and Disconnection:
-
Once the required vacuum is achieved, shut off the recovery machine.
-
Close the valves on the recovery cylinder and the equipment.
-
Disconnect the hoses.
-
-
Labeling and Storage:
-
Properly label the recovery cylinder with the type of refrigerant (CFC-11) and the amount recovered.
-
Store the cylinder in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Disposal Pathways and Logistics
Once recovered, the CFC-11 must be sent for either reclamation or destruction.
-
Reclamation: If the recovered CFC-11 is to be reused, it must be sent to an EPA-certified reclaimer. The reclaimer will process the gas to meet purity standards. Reclaimed CFC-11 can then be sold for servicing existing equipment.
-
Destruction: For permanent disposal, the recovered CFC-11 must be sent to a facility that uses an EPA-approved destruction technology, such as incineration.[9] It is important to note that the destruction of CFCs is generally preferred over reclamation to prevent future emissions, as even reclaimed refrigerants can leak from aging equipment.[10]
For laboratory settings, hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA) may apply.[11] It is essential to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.[12] Laboratories may be subject to specific accumulation time limits for hazardous waste.[13]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and processes in the proper disposal of CFC-11.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. Reductions in CFC-11 emissions put ozone recovery back on track - MIT EAPS [eaps.mit.edu]
- 3. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 4. CFC Appliance Recycling and Recovery Practices | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. copalliance.org [copalliance.org]
- 10. fexa.io [fexa.io]
- 11. epa.gov [epa.gov]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
